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  • Product: 3-Methylbenzenesulfonic acid hydrate
  • CAS: 342385-54-0

Core Science & Biosynthesis

Foundational

CAS number for 3-Methylbenzenesulfonic acid hydrate

An In-depth Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate Abstract This technical guide provides a comprehensive overview of 3-Methylbenzenesulfonic acid hydrate, a significant organosulfur compound widely util...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzenesulfonic acid hydrate, a significant organosulfur compound widely utilized in chemical synthesis and pharmaceutical development. Commonly known as m-Toluenesulfonic acid hydrate, it functions as a strong, organic-soluble acid catalyst. This document delineates its chemical identity, physicochemical properties, synthesis pathways, and key applications. Furthermore, it offers detailed protocols for handling, safety, and a representative analytical methodology, designed to equip researchers, scientists, and drug development professionals with the critical information required for its effective and safe utilization.

Chemical Identification and Nomenclature

3-Methylbenzenesulfonic acid, in its hydrated form, is an aromatic sulfonic acid. The presence of the methyl group at the meta-position of the benzene ring distinguishes it from its ortho- and para-isomers. While several CAS numbers are associated with this compound and its various forms, clarity is essential for accurate procurement and regulatory compliance. The anhydrous form is distinct from the hydrate, which incorporates one or more water molecules into its crystal structure.

IdentifierValueSource(s)
IUPAC Name 3-methylbenzenesulfonic acid;hydrate[1][2]
Common Names m-Toluenesulfonic acid hydrate, 3-Methylbenzene-1-sulfonic acid hydrate[1]
Primary CAS Number 312619-56-0 (Hydrate)[1][2][3][4]
Other CAS Numbers 342385-54-0 (Hydrate), 617-97-0 (Anhydrous)[1][5][6]
Molecular Formula C₇H₁₀O₄S[1][3][4]
Molecular Weight 190.22 g/mol [1][3][4]
InChI Key GHLYGGIKYFLYTH-UHFFFAOYSA-N[1][2]
SMILES CC1=CC(=CC=C1)S(=O)(=O)O.O[1]

Physicochemical Properties

The physical and chemical properties of 3-Methylbenzenesulfonic acid hydrate dictate its suitability for various applications, particularly its behavior in different solvent systems and reaction conditions. It is a strong acid, comparable in strength to mineral acids, but with the distinct advantage of solubility in organic solvents.

PropertyValueSource(s)
Appearance Solid[2]
Purity ≥98%[2][3]
Water Solubility Soluble[5]
Solvent Solubility Soluble in ethanol and ether[5]
Storage Temperature Room Temperature, sealed in dry conditions[2][3][4]

Synthesis and Manufacturing Overview

The industrial production of toluenesulfonic acid isomers primarily involves the sulfonation of toluene. The distribution of the resulting isomers (ortho, meta, and para) is highly dependent on the reaction conditions. Pure 3-Methylbenzenesulfonic acid can be obtained from m-toluidine.[7] Isomer mixtures with higher concentrations of the meta-isomer are typically derived from toluene sulfonation mixtures by treating them with toluene vapor at elevated temperatures.[7]

The general workflow involves the controlled reaction of a sulfonating agent with toluene, followed by separation and purification steps to isolate the desired isomer.

G cluster_0 Synthesis Workflow Toluene Toluene (Starting Material) Reactor Sulfonation Reactor (Controlled Temperature) Toluene->Reactor SulfonatingAgent Sulfonating Agent (e.g., SO₃) SulfonatingAgent->Reactor Mixture Isomeric Mixture (o-, m-, p-TsOH) Reactor->Mixture Reaction Separation Isomer Separation & Purification Mixture->Separation Processing mTsOH 3-Methylbenzenesulfonic Acid Separation->mTsOH Isolation Hydration Controlled Hydration mTsOH->Hydration FinalProduct 3-Methylbenzenesulfonic Acid Hydrate (Final Product) Hydration->FinalProduct

Caption: Conceptual workflow for the synthesis of 3-Methylbenzenesulfonic acid hydrate.

Applications in Research and Drug Development

The utility of 3-Methylbenzenesulfonic acid is rooted in its strong acidity and its role as a versatile chemical intermediate.

G cluster_applications Key Application Areas cluster_catalyst_examples Catalytic Reactions cluster_intermediate_examples Intermediate For cluster_derivative_examples Derivative Synthesis center_node 3-Methylbenzenesulfonic Acid (m-TsOH) Catalyst Strong Acid Catalyst center_node->Catalyst Intermediate Synthetic Intermediate center_node->Intermediate Derivatives Precursor to Derivatives center_node->Derivatives Esterification Esterification Catalyst->Esterification Alkylation Alkylation Catalyst->Alkylation Polymerization Polymerization Catalyst->Polymerization mCresol m-Cresol Production Intermediate->mCresol SulfonylChlorides Sulfonyl Chlorides Derivatives->SulfonylChlorides

Caption: Core applications of 3-Methylbenzenesulfonic acid in chemical synthesis.

  • Acid Catalyst: Its high acid strength makes it an effective catalyst for a variety of organic transformations, including esterification, alkylation, and polymerization reactions.[5] Unlike mineral acids, its solubility in organic media allows for homogeneous catalysis in non-aqueous systems, often leading to cleaner reactions and minimized side products.[5]

  • Synthetic Intermediate: It serves as a crucial precursor in the industrial synthesis of other valuable chemicals. A primary example is its use in the production of m-cresol.[5]

  • Functional Group Derivatization: The sulfonic acid group can be readily converted into other functional groups, most notably sulfonyl chlorides. These derivatives are pivotal reagents for introducing the sulfonyl moiety into complex molecules, a common strategy in the synthesis of pharmaceutical compounds.[5]

Safety, Handling, and Storage

3-Methylbenzenesulfonic acid hydrate is a hazardous substance and requires strict adherence to safety protocols. It is corrosive and can cause severe skin burns and eye damage.[1] Additionally, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Classification
Hazard ClassGHS CodeSignal WordDescriptionSource
Acute Toxicity, OralH301DangerToxic if swallowed[1]
Acute Toxicity, DermalH311DangerToxic in contact with skin[1]
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage[1][4]
Serious Eye Damage/IrritationH318DangerCauses serious eye damage[1]
Acute Toxicity, InhalationH331DangerToxic if inhaled[1]
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9][10]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and chemical safety goggles and/or a face shield.[8][9][11]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

  • Spill Management: Have appropriate spill containment and cleanup materials readily available.

Storage
  • Container: Keep containers tightly closed to prevent moisture absorption and contamination.[8][9][11]

  • Conditions: Store in a dry, cool, and well-ventilated place.[3][4][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]

Analytical Methodologies: A Representative Protocol

Accurate quantification and purity assessment are critical. While specific methods vary, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing aromatic sulfonic acids. The following is a representative reverse-phase HPLC (RP-HPLC) method.

Objective: To determine the purity of a 3-Methylbenzenesulfonic acid hydrate sample.

Principle: RP-HPLC separates compounds based on their hydrophobicity. The polar sulfonic acid will have a relatively short retention time on a nonpolar stationary phase.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Phosphoric acid or Formic acid (for MS compatibility)[12]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases thoroughly using sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh approximately 20 mg of a 3-Methylbenzenesulfonic acid reference standard.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final volume of 20 mL to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 50 µg/mL using the same diluent as the standards.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area corresponding to 3-Methylbenzenesulfonic acid in both the standard and sample chromatograms.

    • Construct a calibration curve from the standard injections.

    • Determine the concentration in the sample from the calibration curve and calculate the purity against the weighed amount.

Conclusion

3-Methylbenzenesulfonic acid hydrate is a potent and versatile chemical tool for the modern research and development laboratory. Its strong acidic nature, coupled with its solubility in organic solvents, establishes it as a superior catalyst for numerous organic reactions. A thorough understanding of its properties, applications, and stringent safety requirements is paramount for its successful and safe implementation in the synthesis of novel chemical entities and active pharmaceutical ingredients.

References

  • Lead Sciences. 3-Methylbenzenesulfonic acid hydrate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53249652, 3-Methylbenzenesulfonic acid;hydrate. [Link]

  • SIELC Technologies. 4-Methylbenzenesulfonic acid hydrate. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. [Link]

Sources

Exploratory

3-Methylbenzenesulfonic acid hydrate molecular structure and IUPAC name

An In-Depth Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate Abstract: This technical guide provides a comprehensive overview of 3-methylbenzenesulfonic acid hydrate, a strong organic acid of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methylbenzenesulfonic Acid Hydrate

Abstract: This technical guide provides a comprehensive overview of 3-methylbenzenesulfonic acid hydrate, a strong organic acid of significant interest to researchers and chemical industry professionals. The document elucidates its molecular structure, systematic IUPAC nomenclature, and key physicochemical properties. Emphasis is placed on the rationale behind its synthesis via thermodynamically controlled sulfonation of toluene, with a detailed experimental protocol provided. The guide explores its primary applications as a solid, non-oxidizing acid catalyst in organic synthesis and as a crucial intermediate in the production of fine chemicals. This document serves as an authoritative resource, integrating fundamental principles with practical, field-proven insights.

Nomenclature and Identification

The precise identification of a chemical entity is foundational to scientific communication and safety. 3-Methylbenzenesulfonic acid hydrate is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3-methylbenzenesulfonic acid;hydrate .[1][2] An alternative, equally valid IUPAC name is 3-methylbenzene-1-sulfonic acid hydrate .[1] In common laboratory parlance and commercial listings, it is frequently referred to by its semi-systematic name, m-toluenesulfonic acid hydrate , or the abbreviation m-TsOH hydrate .[1][3][4] The "m-" prefix denotes the meta substitution pattern on the benzene ring, where the methyl and sulfonic acid groups are separated by one carbon atom at positions 1 and 3.

Key identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
CAS Number 312619-56-0[2][5]
Molecular Formula C₇H₁₀O₄S[1][5]
Molecular Weight 190.22 g/mol [1][5][6]
Anhydrous Formula C₇H₈O₃S[3][4]
Anhydrous M.W. 172.20 g/mol [3][4][7]

Molecular Structure and Rationale

The chemical behavior and utility of 3-methylbenzenesulfonic acid hydrate are direct consequences of its molecular architecture. The structure consists of three key components: a central benzene ring, a methyl group (-CH₃), and a sulfonic acid group (-SO₃H), with an associated water molecule completing the hydrated crystal structure.

  • Aromatic Core: The benzene ring provides a stable, planar scaffold for the functional groups.

  • Methyl Group (-CH₃): Located at position 3, this group is a weak electron-donating group. Its presence distinguishes this molecule from its parent compound, benzenesulfonic acid.

  • Sulfonic Acid Group (-SO₃H): This is the dominant functional group, imparting the molecule's most critical properties. The sulfur atom is bonded to two oxygen atoms via double bonds, one hydroxyl group (-OH), and the benzene ring. This arrangement results in a highly polarized S-O-H bond, making the proton exceptionally labile. Consequently, it is a very strong acid, comparable in strength to mineral acids like sulfuric acid.[3]

  • Water of Hydration (H₂O): The sulfonic acid group is extremely polar and hygroscopic. It readily forms strong hydrogen bonds with ambient water molecules. For this reason, the compound is most commonly isolated and supplied as a stable monohydrate, where one molecule of water is incorporated into the crystal lattice for each molecule of the acid.[1][7] This association is depicted in the diagram below.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Isolation cluster_3 Purification & Product Reactants Toluene + Conc. H₂SO₄ Heating Heat to 160-180 °C (Vigorous Reflux) Thermodynamic Control Reactants->Heating Add slowly Cooling Cool to Room Temp. Heating->Cooling Reaction complete Quench Pour onto Crushed Ice Cooling->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Product Crude m-TsOH Hydrate Wash->Product Recrystallize Recrystallization (Optional) Product->Recrystallize Final Pure Product Recrystallize->Final

Caption: Workflow for the synthesis of 3-methylbenzenesulfonic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place toluene.

  • Reagent Addition: In a fume hood, slowly and with vigorous stirring, add a stoichiometric equivalent of concentrated sulfuric acid. The addition is exothermic and should be controlled.

  • Heating: Heat the reaction mixture to a vigorous reflux, maintaining a temperature between 160–180 °C. [3]4. Reaction Monitoring: Continue the reflux for several hours. The reaction progress can be monitored by techniques such as HPLC to observe the isomer distribution.

  • Work-up: After the desired conversion is achieved, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a generous amount of crushed ice with stirring. This simultaneously dilutes the remaining sulfuric acid and precipitates the less soluble toluenesulfonic acid.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the filter cake with several portions of cold water to remove any residual sulfuric acid. For higher purity, the crude product can be recrystallized from a minimal amount of hot water.

Applications in Research and Industry

The unique combination of strong acidity, solid form, and thermal stability makes 3-methylbenzenesulfonic acid hydrate a versatile tool in both academic research and industrial processes.

  • Acid Catalyst: Its primary role is as a strong organic acid catalyst. [3][8]It is particularly valuable for transformations that require acidic conditions but are sensitive to the oxidizing nature of nitric or sulfuric acid, or the presence of halide ions from HCl. Common applications include:

    • Esterification: Catalyzing the reaction between carboxylic acids and alcohols.

    • Alkylation: Friedel-Crafts alkylation and related reactions.

    • Protection Group Chemistry: Cleavage of acid-labile protecting groups like t-BOC or acetals.

    • Polymerization: As a catalyst for certain polymerization reactions. [3]

  • Synthetic Intermediate: Beyond its catalytic use, m-TsOH is a key precursor in the industrial synthesis of other valuable chemicals. A prominent example is its use in the production of m-cresol, an important building block for pharmaceuticals, agrochemicals, and antioxidants. [3]The sulfonic acid group can also be converted to other functionalities, such as sulfonyl chlorides (-SO₂Cl), which are pivotal reagents for introducing the sulfonyl moiety into complex molecules. [3]

Conclusion

3-Methylbenzenesulfonic acid hydrate is a cornerstone reagent in organic chemistry. Its structure, defined by the meta-oriented methyl and sulfonic acid groups on a benzene ring, confers a powerful combination of strong, non-oxidizing acidity and physical properties amenable to laboratory and industrial use. A thorough understanding of its nomenclature, the thermodynamic principles governing its synthesis, and its catalytic versatility is essential for professionals in drug development and chemical research. This guide provides the foundational knowledge required to effectively and safely utilize this important compound.

References

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53249652, 3-Methylbenzenesulfonic acid;hydrate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN109574882A - A kind of preparation method of p-methyl benzenesulfonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521998, p-Toluenesulfonic acid monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66858, 3-((Ethylphenylamino)methyl)benzenesulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

Sources

Foundational

Crystal Structure Analysis of 3-Methylbenzenesulfonic Acid Hydrate

Technical Guide & Characterization Protocol Executive Summary This technical guide outlines the crystallographic characterization of 3-Methylbenzenesulfonic acid hydrate ( -toluenesulfonic acid hydrate).[1] While its par...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Protocol

Executive Summary

This technical guide outlines the crystallographic characterization of 3-Methylbenzenesulfonic acid hydrate (


-toluenesulfonic acid hydrate).[1] While its para-isomer (

-TSA) is a ubiquitous reference standard in crystallography, the meta-isomer presents unique challenges due to its lower melting point and higher hygroscopicity.[1] This document details the end-to-end workflow for researchers, from low-temperature crystallogenesis to the refinement of the hydronium-sulfonate hydrogen bonding network.[1]

Target Audience: Solid-state chemists, pharmaceutical scientists, and crystallographers involved in salt selection and polymorph screening.[1]

Part 1: Chemical Context & Significance[1][2]

The Isomeric Distinction

In drug development, sulfonic acids are "Class II" counter-ions used to improve the solubility of basic API (Active Pharmaceutical Ingredient) candidates.[1]

  • 4-Methyl (Para): High melting point (~103°C), stable lattice, packs efficiently.[1]

  • 3-Methyl (Meta): Lower melting point, often exists as a viscous oil or low-melting solid.[1] The hydrate form is critical because the incorporation of water molecules into the lattice provides the necessary hydrogen bond bridges to stabilize a crystalline solid phase.[1]

The Oxonium Species

A critical structural feature of strong acid hydrates is the proton transfer. 3-Methylbenzenesulfonic acid hydrate does not exist as a neutral acid-water adduct (


).[1] Instead, it crystallizes as an oxonium sulfonate salt  (

).[1]
  • Implication: The structure solution must locate three hydrogen atoms on the water oxygen, not two.

Part 2: Experimental Crystallogenesis[1]

Growing single crystals of the meta-isomer requires strict control over humidity and temperature due to its high solubility and hygroscopic nature.

Solvent Systems
Solvent SystemMethodTarget Mechanism
Ethanol / Water (9:1) Slow EvaporationWater acts as the lattice builder; Ethanol reduces solubility.[1]
Acetonitrile / Water Vapor DiffusionSlower growth rate; yields fewer defects.
Anhydrous Ether Cooling (-20°C)Forces precipitation of the hydrate from trace water.[1]
Growth Protocol (Low-Temperature Technique)
  • Dissolution: Dissolve 500 mg of 3-Methylbenzenesulfonic acid in 2 mL of Ethanol/Water (95:5 v/v).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a narrow scintillation vial.

  • Seeding: If an oil forms, scratch the glass side with a needle to induce nucleation.[1]

  • Incubation: Place the vial in a desiccator containing anhydrous

    
     (slow drying) or varying humidity chambers.
    
  • Harvesting: Crystals must be harvested immediately into perfluoropolyether oil (e.g., Paratone-N) to prevent dehydration.[1]

Part 3: X-Ray Diffraction Data Acquisition[1]

Instrument Configuration
  • Source:

    
     (
    
    
    
    Å) or
    
    
    (
    
    
    Å).[1] Note: Cu is preferred for small organic crystals to boost signal intensity.[1]
  • Detector: Hybrid Photon Counting (HPC) or CCD.[1]

  • Temperature: 100 K (Mandatory).

    • Reasoning: At room temperature, the thermal motion of the oxonium ion (

      
      ) is high, smearing the electron density of the hydrogen atoms.[1] Freezing at 100 K is required to resolve the H-bond network.[1]
      
Data Collection Strategy
  • Completeness: Aim for >99.5% to ensuring accurate bond lengths.

  • Redundancy: >4.0 to improve signal-to-noise ratio for weak high-angle reflections.

  • Resolution: 0.80 Å or better (required to refine Hydrogen positions).

Part 4: Structural Elucidation & Refinement[1]

The Crystallography Workflow

The following diagram illustrates the decision logic for solving the structure, specifically addressing the "Oxonium" challenge.

G Start Raw Diffraction Data (Frames) Indexing Indexing & Integration (Determine Unit Cell) Start->Indexing SpaceGroup Space Group Determination (Likely P21/c or P-1) Indexing->SpaceGroup Phasing Structure Solution (Direct Methods/Dual Space) SpaceGroup->Phasing Refinement Least-Squares Refinement (Anisotropic non-H atoms) Phasing->Refinement H_Search Difference Fourier Map (Find H peaks near Oxygen) Refinement->H_Search Oxonium Model as H3O+ (3 peaks, pyramidal) H_Search->Oxonium 3 Peaks Found Neutral Model as H2O (2 peaks, bent) H_Search->Neutral 2 Peaks Found Final Final CIF Output (R1 < 5%) Oxonium->Final Neutral->Final

Figure 1: Crystallographic workflow for differentiating Oxonium vs. Neutral hydrates.

Key Structural Parameters to Analyze

When refining the structure of 3-Methylbenzenesulfonic acid hydrate, focus on these specific metrics:

  • S–O Bond Lengths:

    • In the sulfonate anion (

      
      ), the three S–O bonds should be nearly equivalent (~1.45 Å) due to resonance delocalization.[1]
      
    • Validation: If one S–O bond is significantly longer (>1.55 Å), it implies a proton is attached (

      
      ), meaning you have the neutral acid, not the salt.[1] This is rare in hydrates.[1]
      
  • Hydrogen Bonding Geometry:

    • The

      
       ion typically acts as a donor for three  strong hydrogen bonds.
      
    • Look for O(water)...O(sulfonate) distances between 2.50 Å and 2.60 Å .[1] These are "strong" hydrogen bonds, characteristic of charge-assisted interactions.[1]

  • Packing Efficiency:

    • Compare the density (

      
      ) with the para-isomer.[1] The meta-substitution often disrupts the herringbone packing seen in the para-isomer, potentially leading to a lower density or a different space group (e.g., 
      
      
      
      vs
      
      
      ).[1]
Representative Data Structure (Template)

Use this table format to report your final data.

ParameterTypical Value (Reference Class)Significance
Crystal System Monoclinic or TriclinicDictated by packing of the aromatic ring.[1]
Space Group

or

Centrosymmetric groups are favored.[1]
Z Value 4 (Monoclinic) or 2 (Triclinic)Number of formula units per cell.[1]
S–O Bond (Avg) 1.45 – 1.46 ÅIndicates delocalized anion (

).[1]
H-Bond (D...A) 2.52 – 2.55 ÅIndicates strong Oxonium-Sulfonate interaction.[1]
R-Factor (

)
< 5.0%Acceptable quality for publication.[1]

Part 5: Thermal & Stability Analysis (Validation)

A crystal structure is a static snapshot.[1] To validate its relevance to drug development, correlate it with thermal data.[1]

DSC (Differential Scanning Calorimetry)[1]
  • Protocol: Heat at 10°C/min in a sealed aluminum pan (pinhole lid).

  • Expected Feature: A sharp endotherm corresponding to the melting point.

  • Dehydration: If the hydrate is unstable, you may see a broad endotherm (dehydration) before the melting event.[1]

    • Meta-isomer nuance: 3-Methylbenzenesulfonic acid hydrate often has a lower dehydration temperature than the para-isomer, making it prone to surface weathering.[1]

TGA (Thermogravimetric Analysis)
  • Calculation: Calculate the theoretical weight loss for 1 mole of water:

    
    [1]
    
  • Validation: If TGA shows ~9.5% weight loss, the monohydrate stoichiometry is confirmed.

Part 6: References

  • Arora, S. K., & Sundaralingam, M. (1971).[1] The crystal and molecular structure of 4-methyl sulfonic acid (p-toluenesulfonic acid) monohydrate,

    
    , an oxonium salt.[1] Acta Crystallographica Section B, 27(7), 1293-1298.[1] 
    
  • Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[1] (Search CID: 3-methylbenzenesulfonic acid).[1]

  • Guthrie, J. P. (2024).[1] Hydration of Sulfonic Acids and the Oxonium Ion Structure. Canadian Journal of Chemistry.[1] (Contextual grounding for sulfonic acid hydration thermodynamics).

  • PubChem. (2024).[1] 3-Methylbenzenesulfonic acid hydrate - Compound Summary. National Library of Medicine.[1] [1]

Author's Note: When performing this analysis, always verify the purity of the 3-methyl isomer using NMR prior to crystallization, as commercial "toluenesulfonic acid" is often predominantly the para-isomer unless specified otherwise.

Sources

Exploratory

Physical and chemical properties of m-Toluenesulfonic acid hydrate

This guide provides an in-depth technical analysis of -Toluenesulfonic Acid Hydrate (3-Methylbenzenesulfonic acid hydrate), a specialized structural isomer of the widely used -toluenesulfonic acid ( -TsOH).[1] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of


-Toluenesulfonic Acid Hydrate  (3-Methylbenzenesulfonic acid hydrate), a specialized structural isomer of the widely used 

-toluenesulfonic acid (

-TsOH).[1] While often overshadowed by its para counterpart, the meta isomer possesses distinct physicochemical properties driven by its substitution pattern, making it a critical reagent in specific synthesis pathways (e.g.,

-cresol production) and a notable impurity in industrial sulfonation processes.[1]

Technical Guide: Physicochemical Profile of -Toluenesulfonic Acid Hydrate

Executive Summary


-Toluenesulfonic acid (

-TsOH)
is a strong organic acid and a structural isomer of the ubiquitous catalyst

-toluenesulfonic acid.[1] Unlike the para isomer, which forms a stable, high-melting crystalline monohydrate,

-TsOH is characterized by extreme hygroscopicity and a tendency to exist as a viscous liquid or low-melting solid under ambient conditions.[1] Its primary utility lies in the synthesis of

-cresol and as a specialized acid catalyst where specific solubility or reaction rates—governed by the meta-inductive effect—are required.[1] This guide outlines its molecular architecture, thermodynamic properties, and handling protocols.[1]

Molecular Architecture & Identification

The distinct behavior of


-TsOH stems from the placement of the methyl group at the C3 position.[1] This meta relationship prevents the methyl group from donating electron density to the sulfonate group via resonance (hyperconjugation), a phenomenon observed in the para isomer.
Chemical Identifiers
AttributeDetail
IUPAC Name 3-Methylbenzenesulfonic acid hydrate
Common Name

-Toluenesulfonic acid,

-TsOH
CAS Number (Hydrate) 312619-56-0 / 342385-54-0
CAS Number (Anhydrous) 617-97-0
Molecular Formula

(typically

)
Molecular Weight 172.20 g/mol (anhydrous) / 190.22 g/mol (monohydrate)
Structural Visualization

The following diagram illustrates the meta substitution pattern and the lack of direct resonance interaction between the methyl and sulfonate groups.

m_TsOH_Structure cluster_molecule m-Toluenesulfonic Acid (Electronic Effects) C1 C1 (Sulfonate) C2 C2 C1->C2 SO3H SO3H Group (Strongly Acidic) C1->SO3H C3 C3 (Methyl) C2->C3 C4 C4 C3->C4 CH3 CH3 Group (+I Inductive Effect) C3->CH3 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CH3->C3 +I (Inductive) Note No Resonance Stabilization of Sulfonate by Methyl (Unlike p-isomer) CH3->Note

Caption: Structural connectivity of m-TsOH showing the meta-relationship (1,3-substitution). The methyl group exerts an inductive effect (+I) but lacks the resonance donation (+R) seen in the para-isomer.

Physicochemical Profile

Physical State & Melting Point Anomalies

Researchers often encounter conflicting data regarding the melting point of


-TsOH.[1] Unlike 

-TsOH monohydrate (MP: 103–106°C), the meta isomer is frequently described as a liquid or a low-melting solid .[1]
  • Symmetry Effect: The meta isomer has lower symmetry than the para isomer, leading to less efficient crystal packing and a consequently lower melting point.

  • Hygroscopicity:

    
    -TsOH is extremely hygroscopic.[1][2] Absorbed atmospheric water lowers the melting point significantly (freezing point depression), often causing solid samples to deliquesce into a viscous oil rapidly.[1]
    
Acidity (pKa) & Solubility

The acidity of toluenesulfonic acids is governed by the stability of the sulfonate anion.

  • 
    -TsOH (pKa -2.8):  The methyl group at the para position destabilizes the anion slightly via electron donation (Inductive + Hyperconjugation), making it a slightly weaker acid than benzenesulfonic acid.[1]
    
  • 
    -TsOH (Predicted pKa < -2.8):  The methyl group at the meta position exerts only a weak inductive effect (+I) and no resonance effect .[1] Therefore, the 
    
    
    
    -sulfonate anion is less destabilized than the
    
    
    -isomer, theoretically making
    
    
    -TsOH a slightly stronger acid .[1]
Property

-Toluenesulfonic Acid

-Toluenesulfonic Acid (Ref)
Physical State (25°C) Viscous Liquid or Low-Melting SolidWhite Crystalline Solid
Melting Point ~155°C (Anhydrous)* / Liquid (Hydrated)105°C (Monohydrate) / 38°C (Anhydrous)
Hygroscopicity Extreme (Deliquescent)High
Water Solubility Miscible / Highly Soluble67 g/100 mL
Acidity (pKa) < -2.8 (Theoretical)-2.8

*Note: Literature values for the melting point of m-TsOH vary widely. The value of 155°C likely refers to a specific anhydrous crystalline form or salt, while practical samples appear liquid due to hydration.[1]

Chemical Reactivity & Applications

Alkali Fusion: Synthesis of -Cresol

The most significant industrial application of


-TsOH is its conversion to 

-cresol.[1] This reaction exploits the stability of the sulfonate group, which acts as a leaving group under harsh basic conditions (nucleophilic aromatic substitution).[1]

Reaction Workflow:

  • Fusion:

    
    -TsOH is fused with molten NaOH/KOH at 300–330°C.
    
  • Substitution: The sulfonate group (

    
    ) is displaced by the hydroxyl group (
    
    
    
    ).[1]
  • Acidification: The resulting phenoxide is acidified to yield

    
    -cresol.[1]
    

Alkali_Fusion Step1 m-TsOH (Feedstock) Step2 Alkali Fusion (NaOH/KOH, 330°C) Step1->Step2 -Na2SO3 Step3 Intermediate (Sodium m-cresolate) Step2->Step3 Step4 Acidification (H2SO4) Step3->Step4 Product m-Cresol (Target Product) Step4->Product

Caption: Synthetic pathway for the conversion of m-TsOH to m-cresol via alkali fusion.

Acid Catalysis

-TsOH can substitute for 

-TsOH in acid-catalyzed esterifications and acetal formations.[1] It is particularly useful when:
  • Solubility differences are required for product separation.[1]

  • Reaction kinetics need fine-tuning (due to the slight difference in acidity).

  • Impurity profiling is being conducted to validate analytical methods for

    
    -TsOH (using 
    
    
    
    -TsOH as a known impurity standard).[1]

Handling, Stability & Safety

Safety Profile
  • Corrosivity: Like sulfuric acid,

    
    -TsOH is highly corrosive to skin, eyes, and mucous membranes.[1] It causes severe burns.[1][3][4]
    
  • Inhalation: Mist or dust is extremely irritating to the respiratory tract.

Storage & Handling Protocol
  • Moisture Control: Store in a desiccator or under inert gas (Nitrogen/Argon).[1] The compound will rapidly absorb moisture from the air, altering its stoichiometry and weight.

  • Container: Use glass or chemically resistant plastic (HDPE).[1] Avoid metal containers due to corrosion risk.[1]

  • Weighing: Due to its liquid/deliquescent nature, it is best handled by weighing by difference using a syringe or dropper for the liquid melt, rather than attempting to weigh solid crystals on a spatula.[1]

Experimental Protocol: Acid-Catalyzed Esterification (General)

Use this protocol for evaluating m-TsOH catalytic activity compared to p-TsOH.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Alcohol (1.5–2.0 equiv)[1]

  • 
    -Toluenesulfonic Acid (1–5 mol%)[1]
    
  • Solvent: Toluene (for azeotropic removal of water)[1][2]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add the carboxylic acid, alcohol, and solvent to the flask.

  • Catalyst Addition: Add

    
    -TsOH (1–5 mol%).[1] Note: If the catalyst is a viscous liquid, pre-dissolve it in a small volume of the alcohol for accurate transfer.[1]
    
  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

  • Completion: Reaction is complete when water evolution ceases (typically 2–6 hours).[1]

  • Workup: Cool to room temperature. Wash with saturated

    
     (to neutralize the catalyst), then brine. Dry over 
    
    
    
    and concentrate.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53249652, 3-Methylbenzenesulfonic acid hydrate. Retrieved from [Link]

  • Organic Syntheses. (1923).[1] p-Cresol (and m-Cresol synthesis via sulfonation). Organic Syntheses, Coll. Vol. 1, p.175.[1] Retrieved from [Link][1]

  • Guthrie, J. P. (1978).[1] Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.[1] (Cited for comparative pKa analysis of sulfonic acids).[1][2]

Sources

Protocols & Analytical Methods

Method

Use of 3-Methylbenzenesulfonic acid hydrate as a catalyst in organic synthesis

-Toluenesulfonic Acid ( -TsOH) Executive Summary 3-Methylbenzenesulfonic acid hydrate (CAS: 312619-56-0), commonly referred to as -toluenesulfonic acid ( -TsOH), is a strong organic Brønsted acid. While its para-isomer (...

Author: BenchChem Technical Support Team. Date: February 2026


-Toluenesulfonic Acid (

-TsOH)

Executive Summary

3-Methylbenzenesulfonic acid hydrate (CAS: 312619-56-0), commonly referred to as


-toluenesulfonic acid (

-TsOH), is a strong organic Brønsted acid. While its para-isomer (

-TsOH) is the industry standard due to cost and crystallinity,

-TsOH offers distinct advantages in specific solubility profiles and reaction kinetics for homogenous catalysis.

This guide details the deployment of


-TsOH as a non-oxidizing acid catalyst in esterification, acetalization, and polymer doping. It is particularly valuable in processes requiring high solubility in non-polar organic solvents where inorganic acids (like sulfuric acid) are immiscible and reactive.

Chemical Profile & Mechanism[1]

Physicochemical Properties

Unlike the rigid crystalline plates of


-TsOH, the meta isomer often presents as a low-melting solid or viscous liquid depending on hydration and purity. This physical difference dictates handling protocols.
PropertyDataSignificance
IUPAC Name 3-Methylbenzenesulfonic acid hydrate--
Acidity (

)
~ -2.8 (Anhydrous)Comparable to

-TsOH; Stronger than acetic acid, weaker than

.
Solubility High in water, alcohols, ethers.[1]Excellent for homogenous catalysis in organic phases.
Physical State Hygroscopic solid or viscous oilRequires precise weighing; often handled as a stock solution.
Hygroscopicity HighWater content must be accounted for in moisture-sensitive reactions.
Mechanism of Action: General Acid Catalysis

-TsOH functions via general acid catalysis , donating a proton to activate electrophiles (typically carbonyl carbons) toward nucleophilic attack. The sulfonate anion (

-TsO

) is non-nucleophilic, minimizing side reactions (substitution) common with hydrohalic acids.

Figure 1: Catalytic Cycle for Esterification

CatalyticCycle Start Carboxylic Acid (R-COOH) Activated Activated Carbonyl (R-C=OH+) Start->Activated Protonation Intermediate Tetrahedral Intermediate Activated->Intermediate + Alcohol (R'OH) Elimination Water Elimination (-H2O) Intermediate->Elimination Proton Transfer Product Ester (R-COOR') Elimination->Product Restores Catalyst Catalyst m-TsOH (H+ Donor) Product->Catalyst Regeneration Catalyst->Start Initiates

Caption: The protonation of the carbonyl oxygen by m-TsOH increases electrophilicity, facilitating alcohol attack.

Experimental Protocols

Protocol A: Fischer Esterification (High Yield)

This protocol uses


-TsOH to catalyze the reaction between a carboxylic acid and an alcohol. It employs a Dean-Stark apparatus to drive the equilibrium forward by removing water (Le Chatelier’s principle).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.2 – 5.0 equiv, depending on cost/boiling point)

  • Catalyst: 3-Methylbenzenesulfonic acid hydrate (1–5 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Workflow Diagram:

DeanStark Setup Setup: RBF + Dean-Stark Trap + Reflux Condenser Mix Dissolve Acid + Alcohol in Toluene Setup->Mix AddCat Add m-TsOH (1-5 mol%) Mix->AddCat Reflux Reflux (110-140°C) Monitor Water Collection AddCat->Reflux Cool Cool to RT Quench with NaHCO3 Reflux->Cool Isolate Phase Sep -> Dry -> Evaporate Cool->Isolate

Caption: Standard workflow for azeotropic esterification using m-TsOH.

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the RBF with the carboxylic acid (e.g., Benzoic acid, 10 mmol) and the alcohol (e.g., Ethanol, 50 mmol).

  • Solvent: Add Toluene (30 mL). Note: Toluene forms an azeotrope with water at 84°C.

  • Catalyst Addition: Add 3-Methylbenzenesulfonic acid hydrate (0.5 mmol, 5 mol%).

    • Critical Step: If the catalyst is a viscous liquid, weigh it by difference using a syringe or dropper to ensure accuracy.

  • Reaction: Heat the mixture to vigorous reflux. Ensure the solvent condenses and fills the trap.[2] Water will separate at the bottom of the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 2–6 hours) or TLC indicates consumption of the acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated

      
       solution (2 x 15 mL) to neutralize the catalyst and unreacted acid.
      
    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
Protocol B: Acetal Protection of Ketones

-TsOH is highly effective for protecting carbonyls as acetals/ketals, a crucial step in multi-step drug synthesis to prevent unwanted reduction or oxidation.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • Ethylene Glycol (1.5 equiv)

  • Catalyst:

    
    -TsOH (0.5 mol%)
    
  • Solvent: Cyclohexane or Toluene

Procedure:

  • Combine the ketone and ethylene glycol in the solvent.

  • Add

    
    -TsOH.[3][4]
    
  • Reflux with a Dean-Stark trap to remove water.

  • Self-Validation: The reaction is complete when the theoretical volume of water has been collected in the trap.

  • Quenching: Add a few drops of Triethylamine (

    
    ) before workup to neutralize the acid and prevent hydrolysis of the sensitive acetal during isolation.
    

Comparative Analysis: -TsOH vs. -TsOH

While chemically similar, the choice between isomers often depends on physical processing requirements.

Feature

-TsOH (Para)

-TsOH (Meta)
Operational Impact
Availability Ubiquitous / CheapSpecialty / Higher CostUse

-TsOH for bulk scale; use

-TsOH for specialized solubility.
Melting Point ~105°C (Hydrate)~60–70°C (Mixed/Hydrate)

-TsOH melts earlier; useful in "solvent-free" melt reactions.
Solubility Moderate in non-polarHigher in specific aromatics

-TsOH is preferred in highly non-polar solvents where

-TsOH might crystallize out.
Impurity Profile Para-isomer dominantCan contain ortho/paraCheck CoA for isomer purity if regioselectivity is sensitive (rare for acid catalysis).

Safety and Handling (E-E-A-T)

  • Corrosivity: Like all strong sulfonic acids,

    
    -TsOH is corrosive to skin and eyes. It causes severe burns.[3]
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Hydration State: The "hydrate" form contains water. If using in strictly anhydrous reactions (e.g., with moisture-sensitive transition metal catalysts), the catalyst must be dried by azeotropic distillation with toluene prior to adding the sensitive reagents.

  • Storage: Hygroscopic. Store in a tightly sealed desiccator. If the solid turns into a liquid (deliquescence), it is still active but the molecular weight calculation must be adjusted for absorbed water.

References

  • PubChem. (n.d.).[3] 3-Methylbenzenesulfonic acid hydrate.[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Toluenesulfonic acid monohydrate (isomer mixture).

Sources

Application

Application Note &amp; Protocol: 3-Methylbenzenesulfonic Acid Hydrate as a Supporting Electrolyte in Electrochemical Studies

Abstract This guide provides a comprehensive overview and detailed protocols for the use of 3-methylbenzenesulfonic acid hydrate, also known as m-toluenesulfonic acid (m-TsOH), as a supporting electrolyte in electrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the use of 3-methylbenzenesulfonic acid hydrate, also known as m-toluenesulfonic acid (m-TsOH), as a supporting electrolyte in electrochemical research. Supporting electrolytes are essential for minimizing solution resistance and ensuring that the analyte's transport to the electrode surface is diffusion-controlled.[1][2] m-TsOH offers distinct advantages, including high solubility in aqueous and some organic media, strong acidity, and a stable aromatic structure, making it a versatile choice for a range of electrochemical applications. This document outlines its key physicochemical properties, provides validated protocols for its preparation and use, and discusses its application in techniques such as cyclic voltammetry.

Introduction: The Critical Role of a Supporting Electrolyte

In electrochemical analysis, the accurate measurement of an analyte's redox behavior is paramount. The solution, however, must be sufficiently conductive to allow for efficient charge transport between the working, counter, and reference electrodes. The concentration of the analyte is often too low (typically in the millimolar range) to provide this conductivity. This is where a supporting electrolyte, or background electrolyte, becomes indispensable.[2][3]

A high concentration (usually 0.1 M) of an electrochemically inert salt is added to the solution to:[3]

  • Increase Solution Conductivity: It significantly lowers the solution's resistance (R), thereby minimizing the ohmic potential drop (IR drop) that can distort electrochemical signals.[2]

  • Eliminate Analyte Migration: The abundance of electrolyte ions ensures that the electric field gradient primarily moves the electrolyte ions, forcing the electroactive analyte to reach the electrode surface predominantly through diffusion, a key assumption in many voltammetric techniques.[2]

  • Maintain Constant Ionic Strength: This helps to stabilize the activity coefficients of the reactants and products, leading to more reproducible results.[2]

3-Methylbenzenesulfonic acid is a strong organic acid, comparable in strength to mineral acids.[4][5] Its hydrate form is a convenient solid that is highly soluble in water and soluble in polar organic solvents, making it an excellent candidate for a supporting electrolyte in acidic to neutral aqueous systems and select non-aqueous studies.[6][7]

Physicochemical Properties of 3-Methylbenzenesulfonic Acid Hydrate

Understanding the fundamental properties of m-TsOH is crucial for its effective application. As a member of the arylsulfonic acid class, it is a strong acid that fully dissociates in solution.[5][8]

PropertyValue / DescriptionSource(s)
Synonyms m-Toluenesulfonic acid hydrate, m-TsOH hydrate[6]
Molecular Formula C₇H₁₀O₄S[9][10]
Molecular Weight 190.22 g/mol [10]
Appearance Light yellow to yellow liquid or solid[6][11]
pKa -0.53 ± 0.15 (Predicted)[11]
Solubility Highly soluble in water; soluble in ethanol and ether[6][7]
Typical Concentration 0.1 M to 1.0 M for electrochemical studies[3]

Core Advantages in Electrochemical Systems

The selection of m-TsOH as a supporting electrolyte is justified by several key characteristics:

  • High Acidity and Conductivity: As a strong acid, it fully dissociates in water to provide a high concentration of charge carriers (H₃O⁺ and the 3-methylbenzenesulfonate anion), resulting in highly conductive solutions.[5][6]

  • Wide Electrochemical Window: The aromatic ring and the sulfonate group are electrochemically stable, offering a wide potential window free of interfering redox signals.

  • Non-Complexing Anion: The 3-methylbenzenesulfonate anion is generally non-coordinating and does not form strong complexes with metal ions, which is critical for accurately studying the intrinsic redox properties of metal-based analytes.[2]

  • Proton Source for Catalytic Studies: In studies of electrocatalytic reactions, such as hydrogen evolution, m-TsOH can serve the dual role of a supporting electrolyte and a proton source.[12]

Protocol 1: Preparation of a Standard 0.1 M m-TsOH Electrolyte Solution

This protocol details the preparation of a standard aqueous solution of 3-methylbenzenesulfonic acid hydrate for general electrochemical use. Purity of reagents and solvents is critical for accurate electrochemical measurements.[3][13]

Materials:

  • 3-Methylbenzenesulfonic acid hydrate (C₇H₁₀O₄S, MW: 190.22 g/mol )

  • High-purity deionized (DI) water (Type I, 18.2 MΩ·cm)

  • Volumetric flask (e.g., 100 mL, Class A)

  • Analytical balance

  • Plastic or glass funnel and weigh boat

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Calculate Required Mass: To prepare 100 mL (0.1 L) of a 0.1 M solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.1 L × 190.22 g/mol = 1.9022 g

  • Weighing: Place a clean, dry weigh boat on the analytical balance and tare it. Carefully weigh out approximately 1.9022 g of 3-methylbenzenesulfonic acid hydrate.

    • Causality Note: Precision in weighing is fundamental to achieving the target molarity, which in turn ensures consistent ionic strength and pH across experiments.

  • Dissolution: Add approximately 50-60 mL of DI water to the 100 mL volumetric flask. Using a funnel, carefully transfer the weighed solid into the flask. Rinse the weigh boat and funnel with small aliquots of DI water to ensure a complete transfer.

  • Mixing: Add a magnetic stir bar to the flask and place it on a magnetic stirrer. Stir at a moderate speed until all the solid has completely dissolved.

    • Causality Note: Arylsulfonic acids can generate heat upon dissolution in water.[8] Starting with a partial volume of solvent allows for safe dissipation of this heat before final dilution.

  • Final Dilution: Once the solution has cooled to room temperature, carefully add DI water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Homogenization & Storage: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Transfer the prepared electrolyte to a clean, clearly labeled storage bottle. For long-term stability, store in a cool, dry place.[6]

Workflow for Electrolyte Preparation

G cluster_prep Protocol 1: Electrolyte Preparation A 1. Calculate Mass (1.9022 g for 100 mL) B 2. Weigh Solid Accurately A->B Target Mass C 3. Add Solid to ~60% Solvent in Volumetric Flask B->C Transfer D 4. Dissolve Completely (Magnetic Stirrer) C->D Mix E 5. Dilute to Final Volume with DI Water D->E Top Up F 6. Homogenize & Store E->F Final Step

Caption: Workflow for preparing 0.1 M m-TsOH solution.

Protocol 2: Case Study - Cyclic Voltammetry (CV) Analysis

This protocol describes a general procedure for performing cyclic voltammetry on a model analyte using the prepared 0.1 M m-TsOH solution as the supporting electrolyte.

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode (e.g., Glassy Carbon, Platinum)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Micropipettes

  • Inert gas (Argon or Nitrogen) with a sparging tube

Procedure:

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad, followed by rinsing with DI water and sonicating to remove any residual abrasive particles.

    • Self-Validation: A clean electrode surface is crucial for reproducible results. An improperly polished electrode will yield distorted and non-repeatable voltammograms.

  • Cell Assembly: Assemble the electrochemical cell. Pipette a known volume (e.g., 10 mL) of the 0.1 M m-TsOH supporting electrolyte into the cell. Insert the polished working electrode, the reference electrode, and the counter electrode, ensuring they are properly immersed.

  • Deoxygenation: Sparge the electrolyte solution with an inert gas (e.g., Argon) for 10-15 minutes. This removes dissolved oxygen, which can produce interfering reduction peaks. Maintain a blanket of inert gas over the solution during the experiment.

    • Causality Note: Oxygen is electroactive and its reduction can obscure the analyte's signals, particularly in the negative potential range.[3]

  • Background Scan: Run a cyclic voltammogram of the supporting electrolyte alone. This "blank" scan establishes the potential window where the electrolyte is inert and ensures there are no interfering impurities.

    • Self-Validation: A flat, featureless background scan confirms the purity of the electrolyte and the cleanliness of the cell, validating the system before adding the analyte.

  • Analyte Addition: Add a small, precise volume of a concentrated stock solution of the analyte to the cell to achieve the desired final concentration (e.g., 1 mM). Gently swirl or briefly sparge to mix.

  • Data Acquisition: Perform the cyclic voltammetry scan over the desired potential range and at a set scan rate (e.g., 100 mV/s). Record the resulting voltammogram.

  • Data Analysis: Analyze the voltammogram to determine key parameters such as peak potentials (Epa, Epc) and peak currents (ipa, ipc).

Diagram of a Standard Electrochemical Cell Setup

G cluster_cell Electrochemical Cell solution 0.1 M m-TsOH Electrolyte + Analyte WE Working Electrode RE Reference Electrode CE Counter Electrode potentiostat Potentiostat potentiostat->WE WE Lead potentiostat->RE RE Lead potentiostat->CE CE Lead

Caption: Standard three-electrode setup for voltammetry.

Troubleshooting and Key Considerations

  • Purity is Paramount: Impurities in the m-TsOH or the solvent can introduce unwanted electrochemical signals.[3] Use reagents of the highest available purity (e.g., electrochemical grade).

  • pH Control: As a strong acid, m-TsOH will result in a low pH solution. This can be advantageous for studying proton-coupled electron transfer reactions but may not be suitable for analytes that are unstable in acidic conditions.

  • Solvent Choice: While highly soluble in water, for non-aqueous electrochemistry, ensure m-TsOH is fully soluble and dissociated in the chosen organic solvent. Common choices for non-aqueous studies include acetonitrile and dimethylformamide.[1]

  • Safety Precautions: 3-Methylbenzenesulfonic acid is corrosive and can cause severe skin burns and eye damage.[6][10] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Methylbenzenesulfonic acid hydrate is a robust and versatile supporting electrolyte for a variety of electrochemical applications, particularly in aqueous acidic media. Its strong acidity, high conductivity, and wide electrochemical window provide a reliable background for studying the redox behavior of diverse analytes. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively integrate m-TsOH into their electrochemical methodologies to generate accurate and reproducible data.

References

  • ChemBK. Methylbenzenesulfonic acid. [Link]

  • Wikipedia. Sulfonic acid. [Link]

  • Wikipedia. Supporting electrolyte. [Link]

  • University of California, Davis. Electrochemistry: Sample Preparation. [Link]

  • American Chemical Society. Getting the Basics Right: Preparing Alkaline Electrolytes for Electrochemical Applications | ACS Energy Letters. [Link]

  • National Institutes of Health. 3-Methylbenzenesulfonic acid;hydrate | C7H10O4S | CID 53249652 - PubChem. [Link]

  • ResearchGate. Cyclic voltammogramsof2in the presence of p-toluenesulfonic acid...[Link]

Sources

Method

Application Note: Precision Hydrolysis Using 3-Methylbenzenesulfonic Acid Hydrate

Abstract This guide details the application of 3-Methylbenzenesulfonic acid hydrate ( -Toluenesulfonic acid, -TsOH) as a robust Brønsted acid catalyst for selective hydrolysis reactions. While the para-isomer ( -TsOH) is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 3-Methylbenzenesulfonic acid hydrate (


-Toluenesulfonic acid, 

-TsOH) as a robust Brønsted acid catalyst for selective hydrolysis reactions. While the para-isomer (

-TsOH) is the industry standard, the meta-isomer offers distinct physical properties—specifically regarding solubility profiles in non-polar organic media and crystallization kinetics—that can be leveraged for superior process control. This note provides validated protocols for the selective deprotection of acetals, ketals, and acid-labile amine protecting groups, emphasizing stoichiometric precision and reaction homogeneity.

Introduction & Chemical Profile[1][2][3][4][5]

3-Methylbenzenesulfonic acid hydrate (CAS: 312619-56-0 / 617-97-0) is a strong organic acid (


) comparable in strength to mineral acids but with significantly higher compatibility with organic solvents.
Why Choose the meta-Isomer?

In drug development and total synthesis, the choice between


-TsOH and 

-TsOH is often dictated by downstream processing requirements:
  • Solubility:

    
    -TsOH often exhibits higher solubility in specific ether/chlorinated solvent mixtures compared to the para isomer, maintaining a homogeneous phase during low-temperature hydrolysis.
    
  • Impurity Profile: Using an isomer distinct from the standard

    
    -TsOH allows for easier identification of sulfonate ester byproducts via NMR (distinct methyl shift) and can alter the crystallization behavior of salt byproducts, potentially improving purification yields.
    
  • Hydrate Utility: The water of hydration in the crystal lattice serves as the stoichiometric nucleophile in anhydrous solvent systems, allowing for precise control over the hydrolysis rate without flooding the reaction with excess water.

Mechanistic Foundation

The hydrolysis of protecting groups like acetals or ketals proceeds via a specific acid-catalyzed pathway. The sulfonic acid protonates the alkoxide oxygen, creating a good leaving group (alcohol), which is then expelled to form a resonance-stabilized oxocarbenium ion. This intermediate is intercepted by water (from the hydrate or solvent).

Reaction Pathway Visualization

AcetalHydrolysis Start Acetal/Ketal (Substrate) Protonation Protonation (Fast Equilibrium) Start->Protonation + m-TsOH Cleavage Rate Limiting: Oxocarbenium Formation Protonation->Cleavage - ROH WaterAttack Nucleophilic Attack (H2O from Hydrate) Cleavage->WaterAttack + H2O Hemiacetal Hemiacetal Intermediate WaterAttack->Hemiacetal - H+ Product Ketone/Aldehyde + 2 ROH Hemiacetal->Product Repeat Cycle

Figure 1: Catalytic cycle for the acid-mediated hydrolysis of acetals using m-TsOH hydrate.

Experimental Protocols

Protocol A: Selective Cleavage of Acetals/Ketals

Objective: Remove acetal protection to restore a carbonyl group without affecting acid-sensitive esters or lactones. Scope: Suitable for 1,3-dioxolanes, dimethyl acetals, and MOM ethers.

Materials
  • Substrate: 1.0 equivalent (eq)

  • Catalyst: 3-Methylbenzenesulfonic acid hydrate (0.05 – 0.2 eq)

  • Solvent: Acetone/Water (9:1) or THF/Water (10:1)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Preparation: Dissolve the substrate in the chosen solvent (0.1 M concentration). Ensure the solution is homogeneous.

    • Note: If the substrate is highly lipophilic, use THF/Water. The water content must be at least stoichiometric but kept low to maintain solubility.

  • Catalyst Addition: Add

    
    -TsOH hydrate (5-20 mol%) in a single portion at room temperature (20-25°C).
    
    • Validation: For highly sensitive substrates (e.g., those containing silyl ethers), cool the reaction to 0°C before addition.

  • Monitoring: Monitor by TLC or LCMS every 30 minutes.

    • Endpoint: Disappearance of the starting material spot/peak.

  • Quench: Once complete, add saturated

    
     solution (2 eq relative to acid) to neutralize the catalyst.
    
  • Workup: Evaporate volatile organic solvents (Acetone/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: N-Boc Deprotection (Amine Generation)

Objective: Cleave tert-butyloxycarbonyl (Boc) groups to generate the corresponding amine salt. Scope: Robust removal of Boc groups where HCl/Dioxane or TFA is undesirable due to volatility or corrosivity concerns.

Materials
  • Substrate: N-Boc protected amine (1.0 eq)

  • Catalyst: 3-Methylbenzenesulfonic acid hydrate (1.5 – 3.0 eq)

  • Solvent: Ethanol, Methanol, or Ethyl Acetate

Step-by-Step Methodology
  • Dissolution: Dissolve the N-Boc substrate in Ethanol or Ethyl Acetate (0.2 M).

  • Acid Addition: Add

    
    -TsOH hydrate (2.0 eq).
    
    • Stoichiometry Note: Unlike catalytic acetal hydrolysis, this reaction consumes acid to form the amine sulfonate salt. Use excess acid to drive the equilibrium (release of

      
       and isobutylene).
      
  • Reflux: Heat the mixture to 50-60°C.

    • Observation: Gas evolution (

      
      /isobutylene) indicates reaction progress.
      
  • Isolation (Salt Formation):

    • Option A (Precipitation): If using Ethyl Acetate, the product often crystallizes as the m-toluenesulfonate salt upon cooling. Filter and wash with cold ether.

    • Option B (Free Base): Concentrate the solvent, redissolve in DCM, and wash with 1M NaOH to liberate the free amine.

Optimization & Troubleshooting

The following decision tree assists in optimizing reaction conditions when standard protocols yield suboptimal results.

Troubleshooting Problem Issue Observed SlowRxn Reaction too slow (>4h) Problem->SlowRxn Decomp Substrate Decomposition Problem->Decomp Solubility Catalyst/Substrate Insoluble Problem->Solubility Heat Increase Temp to 40°C SlowRxn->Heat MoreAcid Increase Catalyst Load (up to 30 mol%) SlowRxn->MoreAcid Cool Cool to 0°C or -10°C Decomp->Cool Buffer Buffer with Pyridine (1:1 with acid) Decomp->Buffer CoSolvent Switch to THF/Water or Dioxane Solubility->CoSolvent

Figure 2: Optimization workflow for m-TsOH mediated hydrolysis.

Solvent Selection Guide
Solvent SystemPolarityRecommended ForNotes
Acetone/Water HighSimple AcetalsFast reaction; easy workup (evaporation).
THF/Water MediumLipophilic SubstratesExcellent solubilizer for bulky steroids/terpenes.
Ethanol HighBoc-DeprotectionPromotes transesterification; avoid if methyl esters are present.
DCM/Water BiphasicAcid-Labile ProductsSlow reaction; requires vigorous stirring (Phase Transfer).

Safety & Handling (SDS Summary)

  • Hazards: 3-Methylbenzenesulfonic acid hydrate is Corrosive (Category 1B) . It causes severe skin burns and eye damage.[1]

  • Handling: Always wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.

  • First Aid:

    • Skin: Wash immediately with polyethylene glycol 400 or plenty of water.

    • Eyes: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[2][3][4] Consult an ophthalmologist immediately.

  • Storage: Store in a tightly closed container. It is hygroscopic; exposure to air will increase water content, altering the molecular weight (MW: ~190.22 g/mol for monohydrate).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53249652, 3-Methylbenzenesulfonic acid hydrate. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience. (Refer to Chapter 4 for detailed acetal hydrolysis mechanisms). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application

Application Note: 3-Methylbenzenesulfonic Acid Hydrate in Fine Chemical &amp; Dyestuff Manufacturing

This guide serves as an advanced technical resource for 3-Methylbenzenesulfonic acid hydrate (m-Toluenesulfonic acid, m-TSA), distinct from its more common isomer, p-toluenesulfonic acid (p-TSA). While p-TSA is the indus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 3-Methylbenzenesulfonic acid hydrate (m-Toluenesulfonic acid, m-TSA), distinct from its more common isomer, p-toluenesulfonic acid (p-TSA).

While p-TSA is the industry standard kinetic product, m-TSA represents the thermodynamic product , offering unique selectivity profiles in fine chemical synthesis and serving as a critical scaffold in the manufacturing of azo dyes and pigments.



Part 1: Chemical Profile & Isomer Differentiation

In industrial contexts, "Toluenesulfonic acid" often refers to the para isomer. However, distinguishing the meta isomer is crucial for specific catalytic and synthetic pathways.

Featurep-Toluenesulfonic Acid (p-TSA) 3-Methylbenzenesulfonic Acid (m-TSA)
Structure 4-Methyl (Para)3-Methyl (Meta)
Formation Control Kinetic Control (Low Temp, <100°C)Thermodynamic Control (High Temp, >140°C)
Acid Strength Strong (

)
Strong (Comparable, slightly different solvation)
Major Application General Acid Catalyst, EsterificationDye Intermediates, m-Cresol synthesis, Specialized Catalysis
Solubility High in water/alcoholsHigh in water; distinct solubility profile in non-polar solvents
Expert Insight: The Thermodynamic Advantage

In sulfonation reactions, the ortho and para isomers form rapidly. However, because sulfonation is reversible, prolonged heating at high temperatures (


) in the presence of sulfuric acid causes the mixture to isomerize toward the most thermodynamically stable form: the meta-isomer . This stability makes m-TSA the preferred starting material for processes requiring high thermal stability or specific substitution patterns (e.g., nitration at the 6-position).

Part 2: Manufacturing Protocol (Synthesis via Isomerization)

Objective: Selective synthesis of 3-Methylbenzenesulfonic acid from Toluene via high-temperature sulfonation and isomerization.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from Toluene to m-TSA, highlighting the critical isomerization step.

SulfonationPathway Toluene Toluene Ortho o-TSA (Kinetic Product) Toluene->Ortho H2SO4, 25-100°C Para p-TSA (Kinetic Product) Toluene->Para H2SO4, 25-100°C Ortho->Toluene Reversible Meta m-TSA (Thermodynamic Product) Ortho->Meta Isomerization >150°C, H2SO4 Para->Toluene Reversible Para->Meta Isomerization >150°C, H2SO4

Figure 1: Reaction pathway showing the conversion of kinetic isomers (o/p) to the thermodynamic meta-isomer under thermal stress.[1]

Experimental Protocol: High-Temperature Synthesis

Scale: Laboratory (100 g basis)

  • Reagents:

    • Toluene (Reagent Grade, excess).

    • Sulfuric Acid (98% or Oleum 20%).

  • Apparatus:

    • Three-neck round bottom flask equipped with a Dean-Stark trap (for water removal), mechanical stirrer, and thermometer.

  • Procedure:

    • Step 1 (Initial Sulfonation): Charge 98%

      
       (1.0 eq) into the flask. Add Toluene (1.1 eq) dropwise at 100°C. Note: This initially forms a mixture of o- and p-TSA.
      
    • Step 2 (Isomerization): Raise the temperature to 160–180°C . Maintain this temperature for 6–10 hours.

    • Step 3 (Water Removal): Continuously remove water via the Dean-Stark trap to drive the equilibrium and facilitate high conversion.

    • Step 4 (Isolation): Cool the mass. m-TSA can be isolated as the free acid or sodium salt (after neutralization). For the hydrate, dissolve the crude melt in a minimum amount of water and cool to crystallize.

  • Quality Control:

    • Analyze isomer ratio via HPLC or

      
      -NMR.
      
    • Target Specification: >85% meta-isomer content.

Part 3: Applications in Dyestuff Manufacturing[2][3]

m-TSA is a "Parent Scaffold" for a class of acid dyes and reactive dye intermediates. Its meta-substitution pattern directs incoming electrophiles (like nitro groups) to specific positions that are inaccessible starting from p-TSA.

Workflow: Synthesis of Dye Intermediates

The most common application is the conversion of m-TSA to 6-Amino-m-toluenesulfonic acid (also known as 2-amino-toluene-4-sulfonic acid depending on nomenclature conventions), a key diazo component.

Pathway: m-TSA


Nitration

Reduction

Dye Coupling

DyeSynthesis mTSA 3-Methylbenzenesulfonic Acid (m-TSA) Nitration Nitration (HNO3/H2SO4) mTSA->Nitration NitroIsomer 6-Nitro-m-toluenesulfonic acid (Major Isomer) Nitration->NitroIsomer Directs to Pos 6 (Ortho to Me, Para to SO3H) Reduction Reduction (Fe/HCl or H2/Cat) NitroIsomer->Reduction AminoIntermediate 6-Amino-m-toluenesulfonic acid (Dye Precursor) Reduction->AminoIntermediate AzoDye Acid/Reactive Azo Dye AminoIntermediate->AzoDye Diazotization & Coupling

Figure 2: Synthetic route from m-TSA to amino-sulfonic acid dye intermediates.

Protocol: Nitration of m-TSA

Critical Mechanism: In m-TSA, the methyl group (activator) directs ortho/para, while the sulfonic acid group (deactivator) directs meta.

  • Methyl (at 1): Directs to 2, 4, 6.

  • Sulfonic Acid (at 3): Directs to 5 (meta to itself).

  • Result: The cooperative effect and steric hindrance (avoiding pos 2) strongly favor substitution at Position 6 (Ortho to Methyl, Para to Sulfonic acid).

Steps:

  • Dissolution: Dissolve m-TSA in concentrated

    
    .
    
  • Nitration: Add mixed acid (

    
    ) slowly at 20–40°C. Control exotherm strictly.
    
  • Quenching: Pour onto ice. The nitro-isomer often precipitates or is salted out as the sodium salt.

  • Reduction: The nitro group is reduced (Iron/Acid or Catalytic Hydrogenation) to yield the amino-acid, used directly in diazotization.

Part 4: Applications in Fine Chemicals & Catalysis[3]

m-Cresol Production

m-TSA is the primary intermediate for the production of m-Cresol (3-methylphenol), which is difficult to isolate from coal tar cresylic acids (due to close boiling points with p-cresol).

  • Protocol: Alkali Fusion.[2]

    • Acidification yields pure m-Cresol.

    • Relevance: m-Cresol is a precursor for Vitamin E and pyrethroid insecticides.

Acid Catalysis (Esterification)

While p-TSA is standard, m-TSA is used when the catalyst must have higher solubility in specific polar aprotic solvents or when the p-isomer crystallizes out of the reaction matrix too easily.

Standard Protocol for Esterification:

  • Loading: 1.0 eq Carboxylic Acid + 1.2-5.0 eq Alcohol.

  • Catalyst: 1–5 mol% 3-Methylbenzenesulfonic acid hydrate .

  • Solvent: Toluene or Xylene (for azeotropic water removal).

  • Reflux: Heat to reflux with a Dean-Stark trap.

  • Workup: Wash with

    
     (aq) to remove catalyst. Distill product.
    

Part 5: Safety & Handling

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corr.[3][4] 1B Causes severe skin burns and eye damage.Wear chemical resistant gloves/apron.
Eye Dam. 1 Causes serious eye damage.Use face shield. Immediate rinse if exposed.
STOT SE 3 May cause respiratory irritation.[5]Handle in fume hood. Avoid dust generation.

Storage:

  • Hygroscopic. Store in tightly sealed containers.

  • Incompatible with strong oxidizing agents and strong bases.

References

  • Doc Brown's Chemistry. (n.d.). Mechanisms of electrophilic substitution: Sulfonation of arenes. Retrieved from [Link]

  • EPA. (1994). Organic Dyes and Pigments Industry: Process Profiles. Retrieved from [Link]

  • Aakash Institute. (n.d.). Sulphonation of Substituted Benzene and Isomer Ratios. Retrieved from [Link]

  • ScienceMadness. (2011). Discussion on p-TsOH vs m-TsOH Synthesis and Isomerization. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of temperature and pressure for reactions with 3-Methylbenzenesulfonic acid

Topic: Optimization of Temperature & Pressure for Reactions with 3-Methylbenzenesulfonic Acid Ticket ID: T-MBSA-OPT-001 Status: Active Analyst: Senior Application Scientist Introduction: The "Meta" Advantage Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature & Pressure for Reactions with 3-Methylbenzenesulfonic Acid Ticket ID: T-MBSA-OPT-001 Status: Active Analyst: Senior Application Scientist

Introduction: The "Meta" Advantage

Welcome to the technical support hub for 3-Methylbenzenesulfonic acid (3-MBSA) . While its isomer, p-toluenesulfonic acid (p-TsOH), is the industry standard solid acid catalyst, 3-MBSA offers unique advantages in solubility profiles and reaction kinetics due to its meta-substitution.

This guide addresses the critical thermodynamic and kinetic levers—Temperature (T) and Pressure (P) —required to maximize yield while preventing the common pitfalls of charring (thermal degradation) and hydrolysis (equilibrium reversion).

Module 1: Catalytic Esterification & Dehydration

The Core Challenge: Equilibrium Management

3-MBSA is a strong Brønsted acid (


). In esterification, it acts catalytically.[1][2][3][4] The reaction is reversible; therefore, 

and

are not just kinetic parameters but tools to manipulate Le Chatelier’s principle.
Optimization Protocol: Azeotropic Distillation

Objective: Drive reaction to completion by water removal without thermally degrading the substrate.

Step-by-Step Workflow
  • Solvent Selection: Choose a solvent that forms a low-boiling azeotrope with water (e.g., Toluene, Cyclohexane).

  • Catalyst Loading: Add 3-MBSA (1–5 mol%).

    • Note: 3-MBSA is often a viscous liquid or low-melting solid. Heating gently to 40°C facilitates accurate volumetric dispensing, unlike crystalline p-TsOH.

  • Pressure Application:

    • Standard: Atmospheric pressure with a Dean-Stark trap (Reflux T: ~110°C for Toluene).

    • Sensitive Substrates: Reduce pressure to 200–400 mbar . This lowers the azeotropic boiling point to 60–80°C, preventing charring.

  • Monitoring: Track water collection in the trap. Reaction is complete when water evolution ceases.

Data Table: Pressure vs. Boiling Point (Toluene/Water Azeotrope)
Pressure (mbar)Azeotrope BP (°C)Application Context
1013 (Atm) ~85°CRobust substrates (simple acids/alcohols).
600 ~68°CModerately sensitive APIs.
300 ~50°CThermally labile compounds (peptides, sugars).
100 ~35°CHighly unstable; requires specialized cold traps.

Module 2: Pharmaceutical Salt Formation

The Core Challenge: Crystallinity vs. Oil

In drug development, 3-MBSA is used to form mesylate or tosylate analogs. The meta-isomer is often selected when the para-isomer yields an insoluble rock or an amorphous glass. The asymmetry of 3-MBSA disrupts crystal packing, often improving solubility, but this makes crystallization difficult (tendency to "oil out").

Optimization Protocol: Controlled Cooling Ramp

Objective: Induce nucleation of the 3-MBSA salt without trapping solvent or impurities.

  • Dissolution (High T): Dissolve API and 3-MBSA in boiling solvent (e.g., Isopropyl Acetate or Ethanol) at

    
     (near boiling).
    
  • Nucleation Hold: Cool to

    
     (supersaturation point) and hold for 2 hours.
    
    • Critical: If oiling occurs, reheat to redissolve and seed with a crystal if available.

  • Polishing (Low T): Slow cool (5°C/hour) to

    
     (usually 0–5°C).
    
  • Drying (Low P): Vacuum dry at <50 mbar.

    • Warning: 3-MBSA salts can be hygroscopic. Drying above 60°C under vacuum may cause lattice collapse if the salt is a hydrate.

Module 3: Troubleshooting & Diagnostics

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing reaction conditions based on observed issues.

MBSA_Optimization Start Reaction Issue Detected Check_Color Problem: Darkening / Charring Start->Check_Color Check_Rate Problem: Slow / No Reaction Start->Check_Rate Check_State Problem: Oiling Out (Salts) Start->Check_State Temp_High Is T > 120°C? Check_Color->Temp_High Water_Rem Is Water Removal Efficient? Check_Rate->Water_Rem Cool_Rate Cooling Rate > 10°C/hr? Check_State->Cool_Rate Action_Vac Reduce Pressure (Maintain Reflux at Lower T) Temp_High->Action_Vac Yes Action_Inert Purge Oxygen (Use N2/Ar Sparge) Temp_High->Action_Inert No Action_DeanStark Check Azeotrope/Trap Increase Boil-up Rate Water_Rem->Action_DeanStark No Action_Conc Increase [Substrate] (2nd Order Kinetics) Water_Rem->Action_Conc Yes Action_SlowCool Reheat & Slow Ramp (5°C/hr) Cool_Rate->Action_SlowCool Yes Action_Seed Add Seed Crystal at Metastable Zone Cool_Rate->Action_Seed No

Caption: Decision matrix for troubleshooting 3-MBSA mediated reactions based on thermal and kinetic feedback.

FAQ: Technical Support

Q1: My reaction mixture turns black after 1 hour at 110°C. Is the catalyst degrading?

Diagnosis: Likely oxidative degradation of the substrate or polymerization, catalyzed by the strong acid. Root Cause: While 3-MBSA is thermally stable up to ~150°C [1], combined with oxygen and sensitive organics (sugars, electron-rich aromatics), it promotes "tarring." Solution:

  • Inert Atmosphere: Rigorously degas solvents and run under

    
    .
    
  • Lower T / Lower P: Switch to vacuum reflux. Reducing the temperature by 10°C cuts degradation rates significantly (Arrhenius equation) while vacuum maintains the boil-up needed for water removal.

Q2: I cannot get the 3-MBSA salt to crystallize; it separates as a gum.

Diagnosis: "Oiling out," common with the meta-isomer due to lower lattice energy compared to the para-isomer. Solution:

  • Temperature Cycling: Heat the mixture until the oil dissolves, then cool very slowly to the cloud point. Hold temperature there.

  • Anti-solvent Addition: Do not dump anti-solvent. Add it dropwise via a syringe pump at the cloud point temperature.

  • Seed: If you have any solid, use it. If not, scratch the glass wall; the mechanical energy can induce nucleation.

Q3: How do I remove 3-MBSA after the reaction?

Protocol:

  • Aqueous Wash: 3-MBSA is highly water-soluble [2]. Wash the organic reaction mixture with 10%

    
     or 
    
    
    
    .
  • Verification: The aqueous layer should be basic (pH > 9) to ensure the acid is deprotonated (forming the sulfonate salt) and partitioned into the water phase.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid (Analogous data for alkyl-benzenesulfonic acids). Retrieved from 5

  • Solubility of Things. (n.d.). Solubility of 4-Methylbenzenesulfonic Acid (Isomer data applicable to 3-MBSA). Retrieved from 6

  • Sigma-Aldrich. (n.d.). 3-Methylbenzenesulfonic acid Product Sheet. Retrieved from [7]

  • US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (Toxicity and handling data for toluenesulfonic acid isomers). Retrieved from 3

Sources

Optimization

Deactivation mechanisms of 3-Methylbenzenesulfonic acid hydrate and prevention strategies

Topic: Deactivation Mechanisms & Prevention Strategies Product Focus: 3-Methylbenzenesulfonic Acid Hydrate (CAS: 187722-18-5 / 617-97-0) Role: Senior Application Scientist Executive Summary: The Stability Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deactivation Mechanisms & Prevention Strategies

Product Focus: 3-Methylbenzenesulfonic Acid Hydrate (CAS: 187722-18-5 / 617-97-0) Role: Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your reaction yield has dropped, or your catalyst appears "dead."

3-Methylbenzenesulfonic acid (m-toluenesulfonic acid, or m-TSA) is a potent Brønsted acid catalyst. Unlike its para-isomer (p-TSA), m-TSA offers unique solubility profiles and kinetic selectivity. However, users often misunderstand its "deactivation." It rarely decomposes; it equilibrates.

True thermal decomposition (desulfonation) requires extreme temperatures (>180°C). In 95% of laboratory failures, the "deactivation" is actually Catalytic Leveling (due to moisture) or Substrate Consumption (esterification).

Troubleshooting Guide (Q&A Format)

Q1: My reaction started fast but stalled after 30 minutes. I added more catalyst, but it didn't help. Why?

Diagnosis: The Water Leveling Effect (Hydration Poisoning). The Science: 3-Methylbenzenesulfonic acid is a "superacid" relative to organic substrates. However, it is extremely hygroscopic.[1] As your reaction produces water (e.g., in esterification or dehydration), or if the solvent is wet, the water acts as a base.

  • Mechanism:

    
    
    
  • The Problem: The hydronium ion (

    
    ) is a much weaker acid (
    
    
    
    -1.7) than the sulfonic acid (
    
    
    ~ -2.8).[1][2] The water "levels" the acidity down to the strength of hydronium, effectively shutting off protonation of difficult substrates. Solution:
  • Immediate: You cannot just add more acid if water is present; you must remove the water.

  • Protocol: Implement Azeotropic Distillation (see Section 4).

Q2: I am using methanol as a solvent. My product yield is low, and I see a new spot on the TLC. Is the catalyst decomposing?

Diagnosis: Competitive Esterification (Catalyst Consumption). The Science: Sulfonic acids are not just proton donors; the sulfonate anion is a weak nucleophile. In high concentrations of primary alcohols (methanol/ethanol), the acid reacts with the solvent to form Methyl 3-methylbenzenesulfonate .

  • Mechanism:

    
    
    
  • The Problem: This consumes the catalyst, converting it into a sulfonate ester, which is catalytically inactive for protonation and acts as an alkylating agent (a genotoxic impurity). Solution:

  • Switch to a bulky alcohol (isopropanol, t-butanol) if possible.

  • If methanol is required, lower the temperature and increase catalyst loading to account for consumption, or switch to a solid-supported sulfonic acid.

Q3: The solid catalyst has turned into a wet sludge in the bottle. Is it still usable?

Diagnosis: Deliquescence. The Science: m-TSA is so hygroscopic it will pull moisture from the air until it dissolves in its own crystal water. Solution:

  • Yes, it is chemically intact , but the molecular weight has changed (unknown water content).

  • Action: You must standardize the acid or dry it. Do not weigh it "as is" for stoichiometric reactions. Recrystallize from HCl or dry via toluene azeotrope.

Deactivation Pathways Visualization

The following diagram illustrates the three primary modes of failure for 3-Methylbenzenesulfonic acid in a reaction matrix.

DeactivationMechanism Acid Active Catalyst (3-Methylbenzenesulfonic Acid) Leveling LEVELING EFFECT Formation of H3O+ (Acidity drops 10x-100x) Acid->Leveling + Water Ester CONSUMPTION Formation of Sulfonate Ester (Catalyst removed) Acid->Ester + Alcohol (Heat) Salt NEUTRALIZATION Formation of Sulfonate Salt (Irreversible Deactivation) Acid->Salt + Base Water Contaminant: Water (H2O) Water->Leveling Alcohol Solvent: Alcohol (R-OH) Alcohol->Ester Base Impurity: Base/Amine Base->Salt

Caption: Primary deactivation pathways. Water causes reversible potency loss (Leveling); Alcohols cause catalyst consumption (Esterification); Bases cause permanent neutralization.

Technical Protocols

Protocol A: Azeotropic Drying (The "Re-Activation" Method)

Use this when your catalyst is wet or the hydrate form is interfering with water-sensitive kinetics.

Objective: Convert 3-Methylbenzenesulfonic acid hydrate to its active anhydrous form in situ.

StepActionTechnical Rationale
1 Solvent Selection Choose Toluene or Benzene (if permitted). These form low-boiling azeotropes with water.
2 Setup Equip flask with a Dean-Stark trap and reflux condenser.
3 Loading Add the hydrate catalyst and solvent (approx. 10 mL solvent per 1 g acid).
4 Reflux Heat to reflux (110°C for toluene). Monitor the trap.
5 Endpoint Continue until water droplets cease collecting in the trap (usually 1-2 hours).
6 Usage Cool slightly and add your reactants directly to this anhydrous solution. Do not isolate the solid if possible, as it will re-absorb moisture immediately.
Protocol B: Impurity Profiling (Isomer Check)

m-TSA often contains p-TSA or o-TSA impurities. If your regioselectivity is off, check the purity.

Parameter3-Methyl (Meta)4-Methyl (Para)
Melting Point (Hydrate) 103–106 °C 105–107 °C (Very similar, unreliable)
H-NMR Signal (Methyl) ~2.35 ppm ~2.30 ppm
Aromatic Region Multiplet (Asymmetric)AA'BB' Quartet (Symmetric)

Diagnostic Decision Tree

Use this flow to determine why your acid-catalyzed reaction failed.

DiagnosticTree Start Reaction Failed/Stalled CheckWater Is the system anhydrous? Start->CheckWater CheckSolvent Is solvent an Alcohol? CheckWater->CheckSolvent Yes WaterIssue CAUSE: Leveling Effect Action: Dean-Stark Trap CheckWater->WaterIssue No (Water present) CheckTemp Temperature > 160°C? CheckSolvent->CheckTemp No EsterIssue CAUSE: Esterification Action: Change Solvent CheckSolvent->EsterIssue Yes ThermalIssue CAUSE: Desulfonation Action: Lower Temp CheckTemp->ThermalIssue Yes Unknown CAUSE: Poisoning/Salt Action: Check Basicity CheckTemp->Unknown No

Caption: Step-by-step diagnostic flow to identify the root cause of catalytic failure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53249652, 3-Methylbenzenesulfonic acid hydrate. Retrieved from [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (Providing pKa context for arenesulfonic acids). Retrieved from [Link]

  • Thermo Scientific Chemicals. m-Toluenesulfonic acid monohydrate, 97% Product Specification. (Confirming hygroscopicity and storage). Retrieved from [Link][3]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. (General mechanisms of poisoning and sintering relevant to solid/supported forms). Retrieved from [Link]

  • Zhang, Y., et al. (2014). Catalytic performance and deactivation mechanism of sulfonated carbon-based solid-acid catalyst. (Highlighting ester formation as a deactivation mode). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 3-Methylbenzenesulfonic Acid Hydrate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter when scalin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter when scaling up chemical reactions that utilize 3-Methylbenzenesulfonic acid hydrate (m-TSA hydrate) as a catalyst or reagent. Our focus is on anticipating problems, understanding their root causes, and providing robust, actionable solutions.

Core Concept: The Scale-Up Challenge

Scaling a reaction from a laboratory flask to a production reactor is not merely a matter of proportional multiplication. The fundamental relationship between a reactor's surface area and its volume changes dramatically, impacting heat and mass transfer.[1] This shift is the primary source of many scale-up challenges, turning minor lab-scale inconveniences into major industrial-scale problems.[2][3]

Scale_Up_Challenges ScaleUp Core Scale-Up Challenges Physical Physical Limitations ScaleUp->Physical Chemical Chemical Kinetics & Safety ScaleUp->Chemical HeatTransfer Heat Transfer (Surface Area/Volume Ratio) Physical->HeatTransfer MassTransfer Mass Transfer (Mixing & Diffusion) Physical->MassTransfer Solubility Solubility & Dosing Physical->Solubility Exotherm Exotherm Control Chemical->Exotherm Impurity Impurity Profile Chemical->Impurity Workup Work-up & Purification Chemical->Workup Corrosion Material Corrosion Chemical->Corrosion

Caption: Key physical and chemical challenges in process scale-up.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: My reaction is stalling or showing incomplete conversion at a larger scale, despite working perfectly in the lab.

A1: Root Cause Analysis & Solutions

This is often a mass transfer or solubility issue. In a large reactor, achieving the same level of homogeneity as a lab flask with a magnetic stir bar is challenging.[3]

  • Cause (Solubility): 3-Methylbenzenesulfonic acid hydrate may not be fully dissolving at the point of addition or may be precipitating in colder spots within the reactor. Its solubility is high in polar solvents, but this can be affected by temperature and the presence of less polar co-solvents or reactants.[4]

  • Solution (Protocol):

    • Pre-dissolution: Prepare a solution of the acid catalyst in a portion of the main reaction solvent before adding it to the reactor. This ensures it is introduced in a fully active, homogeneous state.

    • Temperature Control: Ensure the reactor jacket temperature is uniform and that there are no "cold spots." For reactions run at specific temperatures, pre-heat or pre-cool the catalyst solution to the reactor temperature before addition.

    • Agitation Study: The mixing efficiency of your reactor's impeller system is critical.[3] Model the mixing in your reactor and ensure the agitation speed is sufficient to maintain homogeneity without introducing excessive shear stress that could degrade materials.

Issue 2: We are experiencing a dangerous exotherm during catalyst addition that was manageable on the bench.

A2: Understanding and Taming Reaction Exotherms

This is a classic heat transfer problem. A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, drastically reducing its ability to dissipate heat.[3] Acid-catalyzed reactions, particularly esterifications (a common application for m-TSA), are often exothermic.[5][6]

  • Cause (Heat Accumulation): The rate of heat generation from the reaction is exceeding the reactor's heat removal capacity.[7] This can lead to a thermal runaway, where increasing temperature accelerates the reaction, which in turn generates more heat.

  • Solution (Protocol):

    • Controlled Dosing: Never add the full charge of catalyst at once. Use a dosing pump to add the m-TSA hydrate solution at a slow, controlled rate.[7] The addition rate should be tied to the reactor's internal temperature, with automated shut-off if the temperature exceeds a set safety limit.

    • Reverse Addition: If applicable to your chemistry, consider adding the reaction mixture to a solution of the catalyst, which can sometimes provide better thermal control.

    • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to accurately measure the heat of reaction. This data is essential for engineering the required cooling capacity for the production-scale reactor.

Issue 3: The final product is a different color, or we see new, significant impurities on HPLC analysis.

A3: Managing Impurity Profiles and Corrosion

At larger scales and potentially longer reaction times or higher localized temperatures, minor side reactions can become major pathways.[3] Furthermore, the strong acidity of m-TSA can cause corrosion of metallic reactor components if not properly selected.

  • Cause (Side Reactions): Localized overheating from poor mixing can degrade starting materials, intermediates, or the product itself.

  • Cause (Corrosion): 3-Methylbenzenesulfonic acid is a strong acid that can corrode standard stainless steel (like SS304 or SS316) over time, especially at elevated temperatures.[8] Leached metal ions can catalyze unwanted side reactions and contaminate the product.

  • Solution (Protocol):

    • Material Selection: Use glass-lined reactors or reactors constructed from highly corrosion-resistant alloys (e.g., Hastelloy C-276) for reactions involving strong sulfonic acids.

    • Strict Temperature Control: Implement the thermal management strategies from Issue 2 to prevent degradation.

    • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated by heat and acid.

Issue 4: Removing the acid catalyst during work-up is proving difficult and inefficient at scale.

A4: Strategies for Catalyst Removal

What is simple in the lab (e.g., a liquid-liquid extraction in a separatory funnel) can become a complex, multi-step operation at scale, potentially leading to emulsion formation and yield loss.

  • Cause (Physical Separation Challenges): Handling large volumes of aqueous washes and phase separations is operationally challenging.

  • Solution (Protocol):

    • Basic Wash: The most common method is to quench the reaction mixture and wash with a basic solution (e.g., sodium bicarbonate, sodium carbonate). Perform a pilot batch to determine the ideal concentration and volume to avoid emulsions.

    • Solid-Supported Catalysts: For future process development, consider using a solid-supported sulfonic acid catalyst.[9] These heterogeneous catalysts can be removed by simple filtration, dramatically simplifying the work-up process and making the catalyst potentially recyclable.[9][10] This is a key principle of green chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Methylbenzenesulfonic acid hydrate I should be aware of?

A1: Understanding these properties is crucial for process design.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄S[11][12]
Molecular Weight 190.22 g/mol [11]
Appearance Light yellow to yellow solid/liquid[13]
Melting Point 155-156 °C[4][13]
Density ~1.34 g/cm³[4][13]
Acidity (pKa) Strong acid (~ -0.53, predicted)[13]
Solubility Soluble in water and polar organic solvents like ethanol and ether.[4]

Q2: What are the primary safety hazards associated with handling bulk quantities of m-TSA hydrate?

A2: 3-Methylbenzenesulfonic acid hydrate is a corrosive and toxic substance.[11] All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and protective clothing.

  • Corrosivity: Causes severe skin burns and eye damage.[11][12]

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11]

  • Handling: Use in a well-ventilated area. When cleaning up spills of the solid, do not dry sweep; use a wet method or a vacuum to avoid generating dust.[14] All handling procedures should be designed to minimize direct contact and aerosol generation.[15]

Q3: How does the "hydrate" part of the name affect the scale-up process?

A3: The hydrate form means that water is an integral part of the crystal structure. The molecular weight of the hydrate (190.22 g/mol ) must be used for accurate molar calculations, not the anhydrous form (172.20 g/mol ).[4][11] If a reaction is sensitive to water, the water of hydration will be introduced into the reaction mixture. For strictly anhydrous conditions, either the anhydrous form of the acid must be sourced, or a drying agent must be used, which can add complexity and cost at scale.

Q4: Can I use 3-Methylbenzenesulfonic acid as a substitute for p-Toluenesulfonic acid (p-TSA)?

A4: Generally, yes. Both are strong aromatic sulfonic acids and often serve similar catalytic roles (e.g., in Fischer esterifications).[6] Their acidity is comparable. The primary difference lies in the position of the methyl group on the benzene ring (meta vs. para). This can subtly influence solubility in certain solvent systems and may have minor electronic effects, but in most bulk applications, their reactivity is very similar.[16] Always run a small-scale equivalency test before committing to a large-scale substitution.

Troubleshooting_Flowchart start Problem: Low Yield / Stalled Reaction q1 Was catalyst added as a solid to a cold reaction mass? start->q1 sol1 Action: Pre-dissolve catalyst in a portion of the solvent. Ensure complete dissolution before adding to the reactor. q1->sol1 Yes q2 Is mixing adequate? (Vortex, dead zones) q1->q2 No sol1->q2 sol2 Action: Increase agitation speed. Consult with a chemical engineer to model reactor mixing efficiency. q2->sol2 No q3 Was an uncontrolled exotherm observed? q2->q3 Yes sol2->q3 sol3 Action: Implement controlled dosing of catalyst solution. Review reactor cooling capacity vs. reaction calorimetry data. q3->sol3 Yes end Issue Resolved q3->end No sol3->end

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

  • Vertex AI Search. (2021, October 27).
  • ResearchGate. Challenges in Scale-Up of Specialty Chemicals—A Development Chemist's Perspective. [Link]

  • MDPI. (2021, September 23). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]

  • National Center for Biotechnology Information. 3-Methylbenzenesulfonic acid;hydrate. PubChem Compound Database. [Link]

  • TIB Chemicals AG. Our acid catalysts: Efficient solutions for your applications. [Link]

  • ResearchGate. (2024, March 21). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). Large scale purification of RNA nanoparticles by preparative ultracentrifugation. PubMed. [Link]

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • National Center for Biotechnology Information. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. [Link]

  • Doc Brown's Chemistry. Electrophilic substitution - ring sulfonation of arenes. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (2021, September 23). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]

  • Integra Chemical Company. p-TOLUENESULFONIC ACID MONOHYDRATE. [Link]

  • ACS Publications. Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. [Link]

  • New Jersey Department of Health. p-TOLUENE SULFONIC ACID HAZARD SUMMARY. [Link]

  • Khan Academy. Fischer esterification (video). [Link]

  • MDPI. Non-Porous Sulfonic Acid Catalysts Derived from Vacuum Residue Asphaltenes for Glycerol Valorization via Ketalization with Acetone. [Link]

  • Filo. (2025, December 28). m-methylbenzenesulfonic acid from benzene. [Link]

  • Carpenter Technology Corporation. Corrosion Resistance of 20Cb-3 Stainless. [Link]

  • SIELC Technologies. 4-Methylbenzenesulfonic acid hydrate. [Link]

  • SciELO South Africa. (2021, April 13). The use of 4-methylbenzenesulfonate ionic liquid derivatives as environmentally friendly corrosion inhibitors for mild steel in hydrochloric acid. [Link]

  • ResearchGate. (2025, August 10). (PDF) The use of 4-methylbenzenesulfonate ionic liquid derivatives as environmentally friendly corrosion inhibitors for mild steel in hydrochloric acid. [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Sulfonic Acid Catalyst Removal

Welcome to the Technical Support Center for advanced workup procedures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of homogeneous sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced workup procedures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of homogeneous sulfonic acid catalysts, such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MSA), from their reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for alternative removal strategies, moving beyond simple aqueous extractions.

Introduction: The Challenge of Residual Sulfonic Acids

Homogeneous sulfonic acid catalysts are powerful and versatile tools in organic synthesis, widely employed for reactions like esterifications, acetalizations, and dehydrations.[1][2] However, their high polarity and water solubility can make their removal from reaction mixtures containing sensitive or polar products problematic. A standard aqueous workup with a basic solution is not always feasible or effective, especially when the desired product has some water solubility, is base-sensitive, or when emulsions form. Incomplete removal of these strong acids can compromise product purity, stability, and performance in subsequent steps. This guide explores more robust and targeted methods for achieving catalyst-free products.

Frequently Asked Questions (FAQs)

Q1: My product is sensitive to basic conditions. How can I remove p-TsOH without a traditional aqueous bicarbonate wash?

A1: This is a common challenge, as many organic molecules can degrade or undergo side reactions under basic conditions. You have several excellent alternatives to a basic aqueous wash:

  • Scavenger Resins: Employing a solid-supported basic scavenger is a highly effective and gentle method. These are typically polymers functionalized with amine groups (e.g., aminomethylated polystyrene or silica-based amino-propyl resins). The resin selectively binds the sulfonic acid, which can then be removed by simple filtration. This avoids the need for an aqueous phase altogether if the reaction is in an organic solvent.

  • Solid-Supported Acid Catalysts: A proactive approach is to use a solid-supported sulfonic acid catalyst from the outset.[3] These heterogeneous catalysts, such as polystyrene sulfonic acid or sulfonic acid-functionalized silica, are easily filtered off at the end of the reaction, completely circumventing a challenging workup.[4][5]

  • Non-Aqueous Neutralization: If your product is soluble in a non-polar organic solvent and the sulfonic acid is present in small amounts, you might consider adding a slight excess of a hindered, non-nucleophilic amine base (e.g., 2,6-lutidine or diisopropylethylamine) to neutralize the acid. The resulting ammonium salt may precipitate and can be removed by filtration. However, the salt might also remain soluble, in which case a subsequent purification step like chromatography would be necessary.

Q2: I've performed a basic aqueous wash, but I suspect there's still residual sulfonic acid in my organic layer. How can I confirm this and remove it?

A2: Residual acid can be detrimental. Here's a systematic approach:

  • Confirmation: The most straightforward way to check for residual acid is to take a small aliquot of your dried organic layer, evaporate the solvent, and analyze the residue by ¹H NMR. The aromatic protons of p-TsOH, for example, have a characteristic chemical shift. Alternatively, a simple test is to wash a small sample of the organic layer with a small amount of neutral pH water and check the pH of the aqueous layer.

  • Removal Options:

    • Repeated Washes: If the amount of residual acid is small, gentle washing with brine (saturated NaCl solution) can sometimes be effective, as the high salt concentration can help to "salt out" the organic components from the aqueous phase and improve separation.[6]

    • Scavenger Resin Polish: Passing your organic solution through a cartridge or a small plug of a basic scavenger resin is an excellent "polishing" step. This will effectively capture the remaining traces of the acid without introducing water.

    • Chromatography: If your product is stable to silica gel, column chromatography will typically remove the highly polar sulfonic acid. The acid will usually stick to the baseline of the column.

Q3: What are the main advantages and disadvantages of using a solid-supported sulfonic acid catalyst versus a scavenger resin?

A3: Both are excellent strategies, but they are applied at different stages of the process and have different considerations. The choice depends on your specific reaction and workflow.

FeatureSolid-Supported CatalystScavenger Resin
Application Stage Used as the catalyst during the reaction.Added to the reaction mixture after completion for cleanup.
Primary Advantage Simplifies the workup to a single filtration step.[3][6]Can be used to clean up reactions that were optimized with a soluble catalyst.
Potential Disadvantage May have different catalytic activity or require higher loading compared to its homogeneous counterpart.Requires adding an additional reagent to the workup, and ensuring sufficient equivalents and reaction time for complete scavenging.
Reusability Often recyclable, which can be cost-effective and greener.[7]Can sometimes be regenerated, but often considered a consumable.
Cost Higher initial cost than soluble acids, but can be economical if recycled.Adds to the cost of the workup for each reaction.

Troubleshooting Guides

Scenario 1: Persistent Emulsion During Aqueous Workup

Problem: You've tried to neutralize your reaction mixture with aqueous sodium bicarbonate, but a persistent emulsion has formed, making separation of the organic and aqueous layers impossible.

Root Cause Analysis: Emulsions are often caused by the presence of amphiphilic molecules that stabilize the interface between the organic and aqueous phases. The salt of the sulfonic acid formed during neutralization can sometimes act as a surfactant.

Solutions:

  • "Salting Out": Add a significant amount of solid sodium chloride (brine) to the mixture and stir gently. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of the organic components in the aqueous layer.[6]

  • Solvent Modification:

    • Add a less polar solvent, such as diethyl ether or ethyl acetate, to the organic phase. This can help to break the emulsion by altering the overall polarity of the organic layer.

    • If compatible with your product, adding a small amount of a water-miscible solvent like methanol or isopropanol can sometimes help to break up the emulsion.

  • Filtration: In some cases, passing the entire emulsified mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion and allow for separation.

  • Future Prevention: For future experiments, consider using a scavenger resin to avoid the aqueous workup altogether.

Scenario 2: Scavenger Resin Appears Ineffective

Problem: You've added a basic scavenger resin to your reaction mixture, stirred for the recommended time, filtered, and you still detect sulfonic acid in your product.

Root Cause Analysis & Solutions:

  • Insufficient Equivalents: The capacity of the scavenger resin (typically given in mmol/g) may have been exceeded.[8] Always calculate the molar amount of sulfonic acid used and add the resin in a 2-4 fold excess to ensure complete removal.[8]

  • Poor Mixing: The reaction between the acid and the solid-supported scavenger is a heterogeneous process. Ensure the resin is well-suspended in the solution by using effective stirring. For viscous solutions, dilution with an appropriate solvent might be necessary.

  • Insufficient Scavenging Time: While many scavenging reactions are rapid, some may require longer times. If you suspect incomplete scavenging, increase the stirring time (e.g., from 1 hour to 2-4 hours) and monitor the removal of the acid by taking small aliquots over time.

  • Solvent Incompatibility: While most scavenger resins are compatible with a wide range of common organic solvents (e.g., DCM, MeOH, MeCN, EtOAc, DMF), very non-polar solvents might not swell the resin beads effectively, limiting access to the active sites.[8] Check the manufacturer's data for solvent compatibility.

  • Blocked Active Sites: If the reaction mixture contains other acidic components, they may compete with the sulfonic acid for the binding sites on the resin. In such cases, a higher excess of the scavenger resin may be required.

Detailed Experimental Protocols

Protocol 1: Removal of p-TsOH using a Basic Scavenger Resin

This protocol describes the removal of p-toluenesulfonic acid from a reaction mixture in dichloromethane (DCM) using a polymer-bound amine scavenger.

Materials:

  • Reaction mixture containing the product and p-TsOH in DCM.

  • Basic scavenger resin (e.g., aminomethylated polystyrene, typical capacity ~1.5-2.5 mmol/g).

  • Round-bottom flask.

  • Magnetic stirrer and stir bar.

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass funnel).

  • Clean collection flask.

Procedure:

  • Calculate Equivalents: Determine the molar quantity of p-TsOH used in the reaction. For example, if you used 190 mg of p-TsOH (1 mmol), you will need to use a sufficient amount of scavenger resin. A 3-fold excess is recommended.

    • Calculation Example: For a resin with a capacity of 2.0 mmol/g, you would need (3 mmol) / (2.0 mmol/g) = 1.5 g of resin.

  • Add Scavenger Resin: To the stirred reaction mixture at room temperature, add the calculated amount of the basic scavenger resin.

  • Stir: Allow the suspension to stir vigorously for 1-2 hours. Effective mixing is crucial for the solid-liquid reaction to proceed to completion.

  • Monitor (Optional): To ensure complete removal, you can pause the stirring, allow the resin to settle, and take a small aliquot of the supernatant for analysis (e.g., by TLC or ¹H NMR).

  • Filter: Once scavenging is complete, filter the mixture through a Büchner funnel or a fritted glass funnel to remove the resin beads.

  • Wash: Wash the collected resin cake with a small amount of fresh DCM to recover any product that may have been retained.

  • Combine and Evaporate: Combine the filtrate and the washings. The resulting solution contains your product, free of the sulfonic acid catalyst. The solvent can then be removed under reduced pressure.

Protocol 2: Using a Solid-Supported Sulfonic Acid Catalyst

This protocol outlines the use of a polystyrene-supported sulfonic acid catalyst in an esterification reaction.

Materials:

  • Carboxylic acid.

  • Alcohol.

  • Polystyrene sulfonic acid resin (e.g., Amberlyst-15, typical capacity ~4.7 mmol/g H⁺).

  • An appropriate solvent (e.g., toluene).

  • Reaction flask equipped with a Dean-Stark apparatus and condenser.

  • Heating mantle and magnetic stirrer.

  • Filtration apparatus.

Procedure:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and the polystyrene sulfonic acid resin (0.1-0.2 eq, based on H⁺ loading).

  • Add Solvent: Add a sufficient amount of toluene to allow for efficient stirring and azeotropic removal of water.

  • Reaction: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor: Monitor the reaction progress by TLC or GC analysis of small aliquots of the reaction mixture.

  • Cool and Filter: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst beads.

  • Wash: Wash the resin with a small amount of fresh toluene or another suitable solvent.

  • Isolate Product: Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude ester, which can then be further purified if necessary. The solid-supported catalyst is now separated from the product, simplifying the workup.

Visualization of Workflows

Decision Tree for Catalyst Removal Strategy

This diagram illustrates the decision-making process for selecting an appropriate workup procedure.

Removal_Strategy start Reaction Complete. Sulfonic Acid Catalyst Present product_stability Is the product stable to aqueous base (e.g., NaHCO3)? start->product_stability aqueous_workup Perform standard aqueous bicarbonate wash. product_stability->aqueous_workup Yes alternative_method Choose an alternative method. product_stability->alternative_method No emulsion Does an emulsion form? aqueous_workup->emulsion break_emulsion Break emulsion (e.g., add brine). Separate layers. emulsion->break_emulsion No emulsion->alternative_method Yes scavenger_resin Use Basic Scavenger Resin alternative_method->scavenger_resin solid_catalyst Proactive: Use Solid-Supported Acid Catalyst in next run alternative_method->solid_catalyst

Caption: Decision tree for selecting a sulfonic acid catalyst removal method.

Workflow for Scavenger Resin Application

This diagram shows the step-by-step process of using a scavenger resin for cleanup.

Scavenger_Workflow cluster_main Scavenger Resin Workup step1 1. Complete Reaction (Product + Soluble Acid Catalyst) step2 2. Add Basic Scavenger Resin (2-4 equivalents) step1->step2 step3 3. Stir Mixture (1-2 hours at RT) step2->step3 step4 4. Filter Suspension step3->step4 step5 Filtrate: Product in Solution step4->step5 step6 Solid: Resin + Bound Acid step4->step6

Caption: Workflow for post-reaction cleanup using a scavenger resin.

References

  • Sulfonic Acid Resin - Applied Polytech. (n.d.).
  • ISOLUTE® SCX-2 | Metal scavenger/scavenger - Biotage. (n.d.).
  • What are the uses and removal methods of p-Toluenesulfonic acid? - FAQ - Guidechem. (2024, July 22).
  • Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC. (n.d.).
  • Solid-Supported Reagents for Organic Synthesis - Macmillan Group. (2001, December 6).
  • Overcoming challenges with sulfuric acid catalyst in esterification - Benchchem. (n.d.).
  • US2353441A - Process for removing toluene from p-toluene sulphonic acid - Google Patents. (n.d.).
  • Polystyrene Sulfonic Acid - Rapp Polymere. (n.d.).
  • Sulfonic Acid Functionalized Support Materials as Efficient Solid Acid Catalysts for 5-Hydroxymethylfurfural Production from Sugars | Energy & Fuels - ACS Publications. (2025, August 4).
  • p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. (n.d.).
  • Acid scavenger - JP5451453B2 - Google Patents. (n.d.).
  • Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications - UQ eSpace - The University of Queensland. (n.d.).
  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) - Benchchem. (2025, December).
  • Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production - MDPI. (2020, November 3).
  • Bakelite® Synthetics: Catalysts, Scavengers and Hardeners. (n.d.).
  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (2022, June 16).
  • Preparation of p-toluenesulfonic acid. (n.d.).
  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions - American University of Ras Al Khaimah. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading of 3-Methylbenzenesulfonic Acid Hydrate

Welcome to the technical support center for 3-Methylbenzenesulfonic acid hydrate, more commonly known as p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O). This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylbenzenesulfonic acid hydrate, more commonly known as p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile and powerful acid catalyst. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and challenges encountered during the application of p-TsOH·H₂O in organic synthesis.

Section 1: Catalyst Fundamentals and Handling

Q1: What is 3-Methylbenzenesulfonic acid hydrate and why is it a preferred catalyst?

A1: 3-Methylbenzenesulfonic acid hydrate (p-TsOH·H₂O) is a strong organic acid that is solid at room temperature.[1] Its popularity in organic synthesis stems from several key advantages over traditional mineral acids like sulfuric or hydrochloric acid:

  • Ease of Handling: Being a crystalline solid, it can be accurately weighed and dispensed, unlike corrosive fuming liquids.[1]

  • Non-Oxidizing: It does not possess the oxidizing properties of acids like nitric or concentrated sulfuric acid, which helps to prevent unwanted side reactions and degradation of sensitive substrates.[1]

  • Organic Solubility: It is soluble in a wide range of polar organic solvents, ensuring homogenous catalysis in many reaction systems.[1]

  • High Acidity: It is a strong acid, approximately a million times stronger than benzoic acid, making it an effective catalyst for a wide array of acid-catalyzed reactions.[1]

It acts as a Brønsted acid catalyst, donating a proton (H⁺) to a substrate. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.[2][3] A classic example is the protonation of the carbonyl oxygen of a carboxylic acid during esterification, which activates the carbonyl carbon for attack by an alcohol.[3]

Q2: What is the significance of the "hydrate" form (monohydrate)? When should I use the anhydrous version?

A2: The commercially available form is typically the stable monohydrate (p-TsOH·H₂O). For many reactions, such as certain esterifications or hydrolyses where water is a product or already present, the monohydrate form is perfectly acceptable and more convenient.

However, for reactions that are highly sensitive to water, such as acetal or ketal formation, the presence of this water of hydration can inhibit the reaction or shift the equilibrium unfavorably. In these cases, using the anhydrous form or removing the water azeotropically during the reaction is crucial. Anhydrous p-TsOH can be prepared by azeotropic distillation with toluene.[4]

Q3: What are the essential safety and handling precautions for p-TsOH·H₂O?

A3: Although easier to handle than liquid mineral acids, p-TsOH·H₂O is a strong, corrosive acid and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Respiratory Protection: Avoid inhaling the dust. Handle in a well-ventilated area or a chemical fume hood.[5]

  • Hygroscopic Nature: It readily absorbs moisture from the air.[6] Store in a tightly sealed container in a cool, dry place to maintain its integrity.

  • In case of Contact: If it comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Section 2: Catalyst Loading and Optimization

Q4: I am setting up a new reaction. What is a good starting point for catalyst loading?

A4: For most applications like esterifications, acetalizations, and protection/deprotection reactions, a catalytic amount ranging from 1 to 10 mol% relative to the limiting reagent is a standard starting point. A common initial trial is often conducted at 5 mol%. The optimal amount is highly dependent on the specific substrates, solvent, and reaction temperature.

Q5: What are the consequences of insufficient catalyst loading?

A5: Using too little catalyst is one of the most common reasons for inefficient reactions. The primary consequence is a low conversion rate , leading to slow and incomplete reactions.[7][8] This results in a lower yield of the desired product and complicates purification due to the presence of unreacted starting materials. If you observe that your reaction has stalled or is proceeding very slowly, carefully adding another small portion of the catalyst can be a useful diagnostic step.

Q6: Can I just add a large excess of catalyst to speed up the reaction? What are the risks of excessive loading?

A6: While increasing catalyst concentration can increase the reaction rate, excessive loading is often counterproductive and can introduce several significant problems:[7][8][9]

  • Increased Side Reactions: High acid concentrations can promote undesired side reactions such as elimination, polymerization, or decomposition of sensitive functional groups, leading to a complex mixture of byproducts and a lower yield of the desired product.[7][8]

  • Charring/Tar Formation: For some substrates, particularly carbohydrates or compounds prone to polymerization, high catalyst loading combined with heat can lead to significant charring and the formation of intractable tars.[10]

  • Purification Difficulties: A larger amount of the acidic catalyst needs to be neutralized and removed during the work-up, which can lead to emulsion formation or hydrolysis of the product.

  • Cost and Waste: Using more catalyst than necessary increases the overall cost of the process and generates more chemical waste.[11]

In some studies, it has been explicitly noted that higher loadings of p-TsOH did not significantly improve the product yield or reaction rate beyond an optimal point.[9]

Section 3: Troubleshooting Common Issues

Q7: My reaction is very slow or has stalled completely. What catalyst-related issues should I investigate?

A7: If your reaction is underperforming, consider the following:

  • Insufficient Loading: As discussed, this is the most common cause. Verify your calculations and consider a stepwise increase in catalyst loading.

  • Catalyst Deactivation: While p-TsOH is robust, certain reaction components can neutralize it. Basic impurities in your starting materials or solvent (e.g., amines) will consume the catalyst. Ensure the purity of your reagents.

  • Presence of Water: For water-sensitive reactions, ensure you are using an anhydrous grade of the catalyst or are actively removing water (e.g., with a Dean-Stark apparatus). The water of hydration from p-TsOH·H₂O can be enough to stall certain reactions.

Q8: My reaction mixture has turned dark brown or black. What is happening?

A8: A dark coloration or the formation of black tar is typically a sign of substrate decomposition or polymerization.[10] This is often caused by a combination of excessive catalyst loading and/or high reaction temperatures. The strong acidity of p-TsOH can promote the formation of carbocationic intermediates that may polymerize or eliminate to form colored, conjugated systems. To mitigate this, try reducing the catalyst loading, lowering the reaction temperature, or decreasing the reaction time.

Q9: Can p-TsOH be recovered and reused?

A9: In many laboratory and industrial settings, p-TsOH is treated as a consumable and is removed during the aqueous work-up. However, its recovery and reuse are feasible, contributing to greener chemistry.[11] One method involves separating the product and then concentrating and crystallizing the p-TsOH from the reaction mixture.[11] The recovered catalyst has been shown to maintain excellent catalytic efficiency for several cycles in certain applications.[11] For heterogeneous applications, p-TsOH can be supported on materials like silica or polymers, which allows for simple filtration and reuse.[12]

Experimental Protocols & Data

Protocol 1: Systematic Optimization of Catalyst Loading

This protocol provides a framework for determining the optimal catalyst loading for a given reaction.

  • Setup Parallel Reactions: Prepare a series of identical reactions in parallel. A typical set would include five reactions with varying catalyst loadings: 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%.

  • Maintain Consistent Conditions: Ensure all other reaction parameters (temperature, concentration, solvent, stirring speed) are identical across all setups.

  • Monitor Reaction Progress: At set time intervals (e.g., every hour), withdraw a small aliquot from each reaction. Quench the aliquot (e.g., with a drop of triethylamine or saturated NaHCO₃ solution) to stop the reaction.

  • Analyze Conversion: Analyze the quenched aliquots using a suitable technique (e.g., GC, HPLC, ¹H NMR) to determine the percent conversion of the starting material to the product.

  • Plot and Interpret Data: Plot the percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides the desired conversion rate and yield without a significant increase in byproduct formation.

Table 1: Troubleshooting Guide for p-TsOH Catalyzed Reactions

SymptomPotential Catalyst-Related CauseRecommended Solution
Low or No Conversion Insufficient catalyst loading.[7][8]Increase loading to 5-10 mol%.
Basic impurities in reagents neutralizing the catalyst.Purify starting materials and solvent.
Water inhibition (for sensitive reactions).Use anhydrous p-TsOH or remove water azeotropically.[4]
Formation of Byproducts Excessive catalyst loading promoting side reactions.[7][8]Reduce catalyst loading to 1-5 mol%.
Reaction temperature is too high.Lower the reaction temperature.
Darkening or Charring Substrate decomposition due to high acid concentration/heat.[10]Reduce catalyst loading and/or temperature.
Difficult Work-up/Emulsions High concentration of acid requiring extensive neutralization.Use the minimum effective catalyst loading.

Visualizing the Workflow and Mechanism

Catalyst Loading Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the amount of p-TsOH catalyst.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Decision A Define Reaction & Substrates B Select Initial Loading Range (e.g., 1-10 mol%) A->B C Run Parallel Reactions at Varying Loadings B->C D Monitor Progress vs. Time (TLC, GC, HPLC, NMR) C->D E Plot Conversion vs. Time D->E F Analyze Byproduct Formation D->F G Is Conversion & Purity Acceptable? E->G F->G H Optimal Loading Identified G->H Yes I Adjust Loading Range or Temperature & Repeat G->I No I->C

Caption: Workflow for systematic optimization of catalyst loading.

Simplified Mechanism: Esterification

This diagram shows the catalytic role of p-TsOH in a Fischer-Speier esterification reaction. The proton (H⁺) from p-TsOH is the active catalytic species.

G pTsOH p-TsOH ⇌ p-TsO⁻ + H⁺ Activated Protonated Carbonyl [R-C(OH)₂]⁺ pTsOH->Activated H⁺ RCOOH Carboxylic Acid (R-COOH) RCOOH->Activated ROH Alcohol (R'-OH) Intermediate Tetrahedral Intermediate ROH->Intermediate Activated->Intermediate + R'-OH Product Ester (R-COOR') + H₂O Intermediate->Product -H₂O, -H⁺ Product->pTsOH Regenerates H⁺

Caption: Catalytic cycle of p-TsOH in esterification.

References

  • International Research Journal. (2023).
  • International Research Journal. (2023).
  • International Research Journal. (2023).
  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • Royal Society of Chemistry. (2022). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. [Link]

  • Centers for Disease Control and Prevention (CDC). (1998). p-TOLUENESULFONIC ACID: METHOD 5043. [Link]

  • ResearchGate. (2015). Can we reuse p-Toluenesulfonic acid?. [Link]

  • Wikipedia. p-Toluenesulfonic acid. [Link]

  • Sciencemadness Discussion Board. (2011). Unexpected problems with p-TsOH synthesis. [Link]

  • Taylor & Francis Online. (2021). A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols and their biological evaluation. [Link]

  • MicroSolv Technology Corporation. Toluenesulfonic Acid Monohydrate Analyzed with HPLC. [Link]

  • Oreate AI Blog. (2025). The Role of P-Toluenesulfonic Acid in Chemical Reactions. [Link]

  • toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid. [Link]

  • ResearchGate. (2015). Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for pentaerythritol diacrylate production. [Link]

  • Capital Resin Corporation. (2021). Material Safety for P-Toluenesulfonic Acid. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Methods for Quantifying 3-Methylbenzenesulfonic Acid: A Comparative Guide

Executive Summary & Core Directive 3-Methylbenzenesulfonic acid (m-Toluenesulfonic acid, m-TSA) is a critical structural isomer of the common pharmaceutical counter-ion p-Toluenesulfonic acid (p-TSA). While p-TSA is wide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Methylbenzenesulfonic acid (m-Toluenesulfonic acid, m-TSA) is a critical structural isomer of the common pharmaceutical counter-ion p-Toluenesulfonic acid (p-TSA). While p-TSA is widely used to form tosylate salts of basic drugs, the presence of the meta-isomer (m-TSA) as an impurity indicates process variability or reagent contamination. Furthermore, residual sulfonic acids can react with alcohols to form genotoxic alkyl sulfonates.

The Analytical Challenge: The primary difficulty in quantifying m-TSA is its structural similarity to p-TSA. Standard Reversed-Phase (RP) C18 methods often fail to resolve these isomers, leading to co-elution and inaccurate quantification.

This guide compares two validation strategies:

  • The "Standard" Approach: Traditional C18 with Ion-Pairing Reagents.

  • The "Advanced" Approach: Mixed-Mode Chromatography (RP + Anion Exchange).

Method Comparison: Performance vs. Alternatives

The following table contrasts the two dominant methodologies for separating toluene sulfonic acid isomers.

FeatureMethod A: Traditional C18 + Ion Pairing Method B: Mixed-Mode (RP/AX) - RECOMMENDED
Column Chemistry C18 (Octadecylsilane)Mixed-Mode (Alkyl chain + Anion Exchange group)
Separation Mechanism Hydrophobic interaction + Ion suppressionHydrophobic interaction + Anionic exchange
Isomer Resolution (m- vs p-) Low to Moderate . Often requires long columns (250mm) and specific pH tuning.High . The anion exchange functionality discriminates based on slight pKa/charge distribution differences.
Mobile Phase Phosphate buffer + Ion Pair (e.g., TEA/TFA)Ammonium Formate/Acetate or dilute H3PO4
MS Compatibility Poor . Non-volatile buffers and ion-pair reagents suppress ionization.Excellent . Compatible with volatile buffers.
Equilibration Time Slow (due to ion-pair reagent coating).Fast.
Robustness Low. Sensitive to slight pH changes.High. Selectivity is tunable via buffer concentration.
Expert Insight:

For routine QC where m-TSA must be quantified in the presence of excess p-TSA, Method B (Mixed-Mode) is superior. It provides baseline separation without the "memory effects" and background noise associated with ion-pairing reagents used in Method A.

Recommended Experimental Protocol (Mixed-Mode)

This protocol utilizes a Mixed-Mode column (e.g., SIELC Primesep D or Newcrom BH equivalent) to achieve validated separation.

Chromatographic Conditions
  • Column: Mixed-mode RP/Anion-Exchange column (e.g., 150 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear Gradient)

    • 15-18 min: 60% B (Wash)

    • 18.1 min: 5% B (Re-equilibration)

  • Detection: UV at 220 nm (primary) and 254 nm (secondary).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 100 mg of 3-Methylbenzenesulfonic acid reference standard in 100 mL of Mobile Phase A.

  • System Suitability Solution: Prepare a mixture containing 0.1 mg/mL of m-TSA and 0.1 mg/mL of p-TSA.

    • Success Criterion: Resolution (

      
      ) between m-TSA and p-TSA peaks must be 
      
      
      
      .

Validation Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting the method and the subsequent validation steps required by ICH Q2(R1) guidelines.

ValidationWorkflow Start Start: 3-MBSA Analysis IsomerCheck Is p-TSA present? Start->IsomerCheck MethodA Method A: C18 + Ion Pair (General Purity) IsomerCheck->MethodA No MethodB Method B: Mixed-Mode (Isomer Specific) IsomerCheck->MethodB Yes (Critical) MethodSelect Select Method Validation Execute ICH Q2 Validation MethodA->Validation MethodB->Validation Spec Specificity: Verify m- vs p- Resolution > 1.5 Validation->Spec Lin Linearity: 5 levels (LOQ to 120%) Spec->Lin Acc Accuracy: Spike Recovery (80, 100, 120%) Lin->Acc Prec Precision: Repeatability (n=6) Acc->Prec Report Final Validation Report Prec->Report

Caption: Decision tree for method selection based on sample matrix and sequential validation steps per ICH guidelines.

Validation Parameters & Acceptance Criteria

To ensure scientific integrity, the method must meet the following pre-defined acceptance criteria.

Specificity (Selectivity)
  • Objective: Demonstrate that 3-MBSA is separated from its isomers (o-TSA, p-TSA) and the synthesis matrix.

  • Protocol: Inject the System Suitability Solution (m-TSA + p-TSA).

  • Acceptance: Baseline resolution (

    
    ) is mandatory. Peak purity analysis (using Diode Array Detector) should show no co-elution.
    
Linearity & Range
  • Objective: Verify the method is linear across the expected quantification range (usually 0.05% to 120% of the target concentration).

  • Protocol: Prepare 5 concentration levels (e.g., 0.5, 5, 25, 50, 100 µg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[3][4][5]
Limit of Quantification (LOQ)
  • Objective: Determine the lowest concentration that can be quantified with acceptable precision.

  • Protocol: Inject decreasing concentrations of m-TSA.

  • Acceptance: Signal-to-Noise (S/N) ratio

    
    . Precision at LOQ should be RSD 
    
    
    
    .
Accuracy (Recovery)
  • Objective: Confirm no matrix interference.

  • Protocol: Spike m-TSA into the sample matrix (e.g., drug substance) at three levels: 80%, 100%, and 120% of the target limit.

  • Acceptance: Mean recovery between 90.0% and 110.0%.[6]

Data Presentation: Typical Validation Results

The table below summarizes typical data obtained when validating 3-MBSA using the Mixed-Mode Method .

ParameterExperimental Result (Typical)Acceptance LimitStatus
Retention Time (m-TSA) 4.2 minN/A-
Retention Time (p-TSA) 4.9 minN/A-
Resolution (m- vs p-) 2.4

Pass
Linearity (

)
0.9998

Pass
LOD 0.05 µg/mLS/N

Pass
LOQ 0.15 µg/mLS/N

Pass
Precision (RSD, n=6) 0.8%

Pass

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11666, 3-Methylbenzenesulfonic acid. [Link]

  • Kaleemullah, T., et al. Development and Validation of RP-HPLC method for the determination of p-Toluene sulphonic acid and Ethyl-p-Toluene sulphonate. Journal of Chemical and Pharmaceutical Research, 2012.[7] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 3-Methylbenzenesulfonic Acid Hydrate in Industrial Catalysis: A Cost-Benefit Analysis

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of industrial organic synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial organic synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, process economics, and environmental footprint. Among the array of options, aromatic sulfonic acids stand out for their potent acidity and versatility. This guide provides an in-depth cost-benefit analysis of 3-Methylbenzenesulfonic acid hydrate, also known as m-Toluenesulfonic acid (m-TsOH), a strong organic acid catalyst. We will objectively compare its performance against its more common isomer, p-Toluenesulfonic acid (p-TsOH), and the parent compound, Benzenesulfonic acid (BSA), supported by physicochemical data and a detailed experimental protocol for performance evaluation.

Introduction to Aromatic Sulfonic Acid Catalysts

Aromatic sulfonic acids are organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. Their high acidity, often comparable to mineral acids, makes them exceptional catalysts for a multitude of organic transformations, including esterification, alkylation, and polymerization reactions.[1][2] Unlike their mineral acid counterparts, they are often solids, which simplifies handling and measurement.[3]

This guide focuses on three key players:

  • 3-Methylbenzenesulfonic Acid (m-TsOH): The subject of our analysis, with a methyl group in the meta position.

  • p-Toluenesulfonic Acid (p-TsOH): A widely used, commercially available isomer with a methyl group in the para position.[4] It is a white solid that is soluble in water, alcohols, and other polar organic solvents.[3]

  • Benzenesulfonic Acid (BSA): The parent compound without a methyl substituent, also a white, water-soluble solid.[5]

The primary industrial applications for these acids include their use as catalysts in the production of esters, resins, dyes, and pharmaceuticals.[2][6]

Comparative Physicochemical Properties

The subtle difference in the position of the methyl group between m-TsOH and p-TsOH, or its absence in BSA, leads to variations in their physical and chemical properties. These differences can have significant implications for their catalytic activity and industrial applicability.

Property3-Methylbenzenesulfonic Acid (m-TsOH)p-Toluenesulfonic Acid (p-TsOH)Benzenesulfonic Acid (BSA)
Molecular Formula C₇H₈O₃SC₇H₈O₃SC₆H₆O₃S
Molar Mass 172.20 g/mol 172.20 g/mol (anhydrous)158.18 g/mol
Acidity (pKa, aqueous) ~ -2.0 (estimated)-2.8[1]-2.8
Physical Form SolidWhite Solid[3]Colorless Crystalline Solid[7]
Water Solubility Fully miscible[1]67 g/100 mL[1]Soluble[7]

Expert Insights on Physicochemical Properties: The acidity (pKa) is a crucial parameter for a catalyst. While both p-TsOH and BSA are slightly stronger acids than m-TsOH, the differences are generally small in the context of many organic reactions where they all function as strong acids. The methyl group in p-TsOH has a weak electron-donating effect that can influence the acidity of the sulfonic group.[7] The choice between them may therefore hinge on other factors like solubility in specific organic solvents, thermal stability, and cost.

Performance in Industrial Applications: A Focus on Esterification

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of the chemical industry and a common application for sulfonic acid catalysts.[8][9] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

While direct, side-by-side comparative experimental data for m-TsOH versus p-TsOH and BSA in peer-reviewed literature is not abundant, we can infer performance based on their properties and established mechanisms. The efficiency of these catalysts can be evaluated based on reaction kinetics, product yield, and catalyst reusability.[10]

Causality Behind Performance:

  • Catalytic Activity: The slightly higher acidity of p-TsOH and BSA may translate to faster reaction rates in some cases. However, steric hindrance around the catalytic site can also play a role. The meta position of the methyl group in m-TsOH might offer a different steric environment compared to the para position in p-TsOH, potentially influencing substrate binding and reaction kinetics for bulky reactants.

  • Solubility: The choice of catalyst can be influenced by its solubility in the reaction medium. A catalyst that is soluble in the reaction mixture will act as a homogeneous catalyst, which can lead to higher reaction rates.

  • Reusability: For cost-effectiveness and sustainability, the ability to recover and reuse the catalyst is crucial. Solid catalysts like p-TsOH can often be recovered through crystallization.[10]

Experimental Protocol: Comparative Analysis of Catalytic Efficiency in Fischer Esterification

To provide a framework for empirical comparison, this section details a self-validating protocol to assess the catalytic performance of m-TsOH, p-TsOH, and BSA in the synthesis of butyl acetate.

Objective: To determine and compare the reaction rate and final yield of butyl acetate synthesis using m-TsOH, p-TsOH, and BSA as catalysts.

Materials:

  • Acetic acid (glacial)

  • n-Butanol

  • 3-Methylbenzenesulfonic acid hydrate (m-TsOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Benzenesulfonic acid (BSA)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Internal standard for GC analysis (e.g., decane)

Equipment:

  • Three-necked round-bottom flasks

  • Reflux condensers

  • Dean-Stark traps

  • Heating mantles with magnetic stirrers

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (GC-FID)

Workflow for Catalyst Performance Evaluation:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Charge flask with: - Acetic Acid - n-Butanol - Toluene B Add equimolar amount of catalyst (m-TsOH, p-TsOH, or BSA) to respective flasks A->B C Assemble reflux apparatus with Dean-Stark trap B->C D Heat to reflux and start stirrer C->D E Monitor water collection in Dean-Stark trap D->E F Take aliquots at regular time intervals for GC analysis D->F J Analyze final product by GC for yield calculation F->J G Cool reaction mixture H Wash with NaHCO3 solution G->H I Dry organic layer with anhydrous MgSO4 H->I I->J

Caption: Workflow for comparing sulfonic acid catalyst efficiency in esterification.

Step-by-Step Methodology:

  • Reaction Setup (Causality: Ensuring Identical Starting Conditions for a Fair Comparison):

    • Into three separate 250 mL three-necked round-bottom flasks, charge equimolar amounts of acetic acid (e.g., 0.5 mol) and n-butanol (e.g., 0.5 mol), along with 50 mL of toluene.

    • To each flask, add a precise, equimolar amount of the respective catalyst (m-TsOH, p-TsOH, or BSA), for instance, 1 mol% relative to the limiting reactant. Using equimolar amounts ensures the comparison is based on the number of catalytic sites, not just mass.

    • Equip each flask with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap pre-filled with toluene.

  • Reaction Progression (Causality: Driving the Reversible Reaction to Completion):

    • Heat the flasks to reflux using heating mantles. The toluene forms an azeotrope with the water produced, which is collected in the Dean-Stark trap, driving the equilibrium towards the product side.[3]

    • Maintain vigorous stirring to ensure homogeneity.

    • Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected.

  • Kinetic Analysis (Causality: Quantifying the Rate of Reaction):

    • At regular intervals (e.g., every 15 minutes), carefully extract a small aliquot (approx. 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot in a vial containing a known concentration of an internal standard dissolved in a suitable solvent and a small amount of sodium bicarbonate solution to neutralize the catalyst.

    • Analyze the quenched samples by GC-FID to determine the concentration of butyl acetate over time. This data will be used to plot reaction profiles and determine initial reaction rates.

  • Work-up and Yield Determination (Causality: Isolating and Quantifying the Product):

    • Once the reactions are complete, allow the flasks to cool to room temperature.

    • Transfer the contents of each flask to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any remaining acetic acid and the sulfonic acid catalyst.

    • Wash again with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the final product by GC-FID against the internal standard to accurately calculate the final yield of butyl acetate.

Cost-Benefit Analysis

The selection of a catalyst in an industrial setting is a multi-faceted decision that balances performance with economic and safety considerations.

Factor3-Methylbenzenesulfonic Acid (m-TsOH)p-Toluenesulfonic Acid (p-TsOH)Benzenesulfonic Acid (BSA)
Cost Typically higher due to lower production volume and more complex synthesis.[11]Generally the most cost-effective due to large-scale production from toluene.[5]Intermediate cost. Benzene as a starting material can be more hazardous than toluene.[5][12]
Performance Potentially offers advantages in specific reactions due to steric or solubility effects. Requires empirical validation.High catalytic activity, well-established performance in a wide range of reactions.[4][13]High catalytic activity, but potential for desulfonation to the more hazardous benzene.[5]
Safety & Handling Corrosive solid; requires standard personal protective equipment (PPE) for handling acids.[14][15]Corrosive solid; well-documented handling procedures.[4]Corrosive solid; potential for reversion to benzene, a known carcinogen, under harsh conditions.[5]
Environmental Impact Similar to other aromatic sulfonic acids. Recyclability is a key consideration.Can be recovered and reused, reducing waste.[10]Similar to other aromatic sulfonic acids, with the added concern of potential benzene formation.

Decision-Making Framework for Catalyst Selection:

Caption: Decision flowchart for selecting an aromatic sulfonic acid catalyst.

Conclusion and Recommendations

The choice between 3-Methylbenzenesulfonic acid, p-Toluenesulfonic acid, and Benzenesulfonic acid is not straightforward and depends heavily on the specific industrial application.

  • p-Toluenesulfonic acid (p-TsOH) remains the industry workhorse due to its low cost, high acidity, solid form, and extensive documentation.[4] For most standard applications where cost is a major factor, p-TsOH is the recommended starting point.

  • Benzenesulfonic acid (BSA) offers comparable acidity to p-TsOH but comes with the potential safety concern of desulfonation to benzene, a significant drawback in many modern, safety-conscious industrial environments.[5]

  • 3-Methylbenzenesulfonic acid (m-TsOH) represents a more specialized option. Its higher cost necessitates a clear performance advantage to justify its use. Such an advantage might be realized in systems where its unique solubility profile or the steric environment around the acid site leads to improved reaction rates, higher selectivity, or easier product purification. Its use is warranted when empirical testing, following a robust protocol as outlined above, demonstrates a tangible benefit that outweighs the additional cost.

Ultimately, for researchers and process chemists, an informed decision requires empirical data. The provided experimental protocol serves as a template for generating this crucial data, enabling a true cost-benefit analysis tailored to the specific reaction of interest.

References

  • American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved from [Link]

  • Reddit. (2019, August 13). Why p-toluenesulfonic acid and not benzenesulfonic acid? Retrieved from [Link]

  • IMARC Group. (2025). Sulfonic Acid Production Plant Report 2025. Retrieved from [Link]

  • PubChem. p-Toluenesulfonic acid. Retrieved from [Link]

  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • ResearchGate. Benzenesulfonic Acids and Their Derivatives | Request PDF. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Research Dive. (2023, February). Sulfonic Acid Market Size, Share, Trends | Growth by 2031. Retrieved from [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]

  • Waters Corporation. Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation.
  • Cognitive Market Research. Sulfuric Acid Catalyst Market Analysis 2026. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series. Retrieved from [Link]

  • Wikipedia. Toluene. Retrieved from [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2021, September 1). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry. Retrieved from [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • ChemBK. Methylbenzenesulfonic acid. Retrieved from [Link]

Sources

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